Tebanicline dihydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.2ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;;/h1-2,5,7,11H,3-4,6H2;2*1H/t7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMFFIXATGBQGR-XCUBXKJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=C(C=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tebanicline Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for tebanicline (B178171) dihydrochloride (B599025), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The synthesis involves the preparation of two key intermediates, (R)-N-Boc-2-(hydroxymethyl)azetidine and 2-chloro-5-hydroxypyridine (B185701), followed by their coupling via a Williamson ether synthesis, and subsequent deprotection and salt formation.
I. Retrosynthetic Analysis
A retrosynthetic analysis of tebanicline dihydrochloride reveals two primary building blocks: 2-chloro-5-hydroxypyridine and a chiral C4 azetidine (B1206935) synthon. The key bond disconnection is the ether linkage, suggesting a Williamson ether synthesis or a similar nucleophilic substitution reaction as the final coupling step.
Caption: Retrosynthetic approach for this compound.
II. Synthesis of Key Intermediates
A. Synthesis of 2-chloro-5-hydroxypyridine
The synthesis of 2-chloro-5-hydroxypyridine can be achieved from 2-amino-5-bromopyridine (B118841) through a three-step process involving diazotization, boronic acid formation, and subsequent hydrolysis.
Experimental Protocol:
-
Preparation of 5-bromo-2-chloropyridine (B1630664): To a solution of 2-amino-5-bromopyridine (1.0 eq) in concentrated hydrochloric acid, a solution of sodium nitrite (B80452) (1.3 eq) in water is added slowly at a temperature maintained below 8°C. The resulting precipitate is filtered, washed with water, and dried to yield 5-bromo-2-chloropyridine.
-
Formation of 2-chloro-5-pyridylboronic acid: The 5-bromo-2-chloropyridine (1.0 eq) is dissolved in dry ether and cooled to -76°C. n-Butyllithium (1.07 eq) is added dropwise, followed by trimethyl borate (B1201080) (1.07 eq). The reaction mixture is then warmed to 0°C and subsequently quenched with acetic acid.
-
Hydrolysis to 2-chloro-5-hydroxypyridine: The crude boronic acid is dissolved in a mixture of water and ether. The organic layer is separated, washed, and concentrated. The residue is then dissolved in 2N NaOH, extracted with ether, and the aqueous layer is acidified with NaHSO₄·H₂O to precipitate the final product, 2-chloro-5-hydroxypyridine.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-amino-5-bromopyridine | NaNO₂, conc. HCl | Water | < 8 | 1 | ~85 |
| 2 | 5-bromo-2-chloropyridine | n-BuLi, B(OMe)₃ | Diethyl ether | -76 to 0 | 1 | - |
| 3 | 2-chloro-5-pyridylboronic acid intermediate | Acetic acid, NaOH, NaHSO₄·H₂O | Water, Diethyl ether | 0 to RT | - | ~86 (from step 2) |
B. Synthesis of (R)-N-Boc-2-(hydroxymethyl)azetidine
The chiral azetidine intermediate is synthesized from D-aspartic acid.
Experimental Protocol:
-
Cyclization of D-aspartic acid dibenzyl ester: D-aspartic acid dibenzyl ester is treated with TMS-Cl, triethylamine, and tert-butylmagnesium chloride in dichloromethane (B109758) to yield the corresponding azetidinone.
-
Reduction to (R)-2-(hydroxymethyl)azetidine: The azetidinone is reduced with lithium aluminum hydride in THF to give (R)-2-(hydroxymethyl)azetidine.
-
Boc Protection: The amino alcohol is protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in THF to afford (R)-N-Boc-2-(hydroxymethyl)azetidine.
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | D-aspartic acid dibenzyl ester | TMS-Cl, TEA, t-BuMgCl | Dichloromethane | - | - | - |
| 2 | Azetidinone intermediate | LiAlH₄ | THF | - | - | - |
| 3 | (R)-2-(hydroxymethyl)azetidine | Boc₂O | THF | RT | 12 | High |
III. Assembly of the Tebanicline Backbone
The core structure of tebanicline is assembled via a Williamson ether synthesis, coupling the two key intermediates.
Tebanicline Dihydrochloride: A Technical Guide to its Chemical Properties, Structure, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebanicline, also known as ABT-594, is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α4β2 subtype. Developed as a non-opioid analgesic, its unique chemical structure and pharmacological profile have made it a subject of significant interest in neuroscience and drug development. This technical guide provides an in-depth overview of the chemical properties, structure, and signaling mechanisms of Tebanicline dihydrochloride (B599025). All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate the chemical structure and associated signaling pathways.
Chemical Properties and Structure
Tebanicline dihydrochloride is the salt form of Tebanicline, containing two molar equivalents of hydrochloric acid. This form enhances the compound's stability and solubility in aqueous solutions, making it suitable for research and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;dihydrochloride | [1] |
| Synonyms | ABT-594 dihydrochloride, Ebanicline dihydrochloride | [1] |
| CAS Number | 209326-19-2 | [1] |
| Molecular Formula | C₉H₁₃Cl₃N₂O | [1] |
| Molecular Weight | 271.57 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: ≥ 100 mg/mL (≥ 368.23 mM) Water: ≥ 100 mg/mL (≥ 368.23 mM) | [1] |
| Predicted pKa | Basic pKa₁: ~8.5 ± 0.5 (Azetidine nitrogen)Basic pKa₂: ~4.0 ± 0.5 (Pyridine nitrogen) | Predicted using computational models |
| Storage | Store at 4°C, sealed and away from moisture. For long-term storage in solvent, -80°C is recommended. | [1] |
Chemical Structure
The chemical structure of Tebanicline features a chloropyridine ring linked via an ether to a chiral azetidinyl-methanol group. The (R)-enantiomer is the active form of the molecule.
Mechanism of Action and Signaling Pathways
Tebanicline is a selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[2] These receptors are ligand-gated ion channels that are widely expressed in the central nervous system.
Interaction with α4β2 nAChRs
Upon binding to the α4β2 nAChR, Tebanicline induces a conformational change in the receptor, leading to the opening of the ion channel. This allows for the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. The influx of these ions results in depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential and the generation of action potentials. This neuronal excitation in specific brain regions is believed to be the primary mechanism behind Tebanicline's analgesic effects.
Downstream Signaling Cascades
The activation of α4β2 nAChRs by Tebanicline initiates several downstream intracellular signaling pathways, primarily triggered by the influx of Ca²⁺. Two of the key pathways implicated are the PI3K/Akt and MAPK/ERK signaling cascades.
-
PI3K/Akt Pathway: Calcium influx can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a critical regulator of cell survival and synaptic plasticity.
-
MAPK/ERK Pathway: The increase in intracellular calcium can also activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. Activation of ERK can lead to the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), which in turn modulates gene expression.
Experimental Protocols
Detailed experimental protocols for the characterization of Tebanicline are crucial for reproducible research. The following sections outline the methodologies for key in vitro assays.
α4β2 nAChR Binding Assay (Competitive Inhibition)
This protocol describes a competitive binding assay to determine the affinity of Tebanicline for the α4β2 nAChR, using a radiolabeled ligand such as [³H]-cytisine.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues known to express α4β2 nAChRs (e.g., rat brain cortex or transfected cell lines).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Incubation: In a final volume of 500 µL, combine the membrane preparation (typically 100-200 µg of protein), a fixed concentration of [³H]-cytisine (e.g., 1-2 nM), and a range of concentrations of this compound.
-
Non-specific Binding: To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-labeled ligand (e.g., 1 mM nicotine) is included.
-
Incubation Conditions: Incubate the mixture at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
-
Washing: Wash the filters rapidly with several volumes of ice-cold assay buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Tebanicline concentration. Determine the IC₅₀ (the concentration of Tebanicline that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: ⁸⁶Rb⁺ Efflux
This assay measures the functional activity of Tebanicline as an agonist at nAChRs by quantifying the efflux of the potassium analog, ⁸⁶Rb⁺, from cells expressing the receptor.
Methodology:
-
Cell Culture: Culture cells stably expressing the human α4β2 nAChR (e.g., K-177 or SH-EP1-hα4β2 cells) in appropriate growth medium.
-
⁸⁶Rb⁺ Loading: Incubate the cells with a loading buffer containing ⁸⁶RbCl (typically 1-2 µCi/mL) for a defined period (e.g., 2-4 hours) to allow for cellular uptake of the radioisotope.
-
Washing: Gently wash the cells with a wash buffer to remove extracellular ⁸⁶Rb⁺.
-
Stimulation: Add a stimulation buffer containing various concentrations of this compound to the cells.
-
Efflux Period: Allow the cells to incubate with the stimulation buffer for a short period (e.g., 2-5 minutes) to permit agonist-induced ⁸⁶Rb⁺ efflux.
-
Termination and Collection: Terminate the efflux by removing the stimulation buffer and collecting it.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., containing a detergent like Triton X-100) to release the remaining intracellular ⁸⁶Rb⁺.
-
Radioactivity Measurement: Measure the radioactivity in both the collected stimulation buffer (effluxed ⁸⁶Rb⁺) and the cell lysate (retained ⁸⁶Rb⁺) using a scintillation counter.
-
Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of Tebanicline. Plot the percentage of efflux against the logarithm of the Tebanicline concentration to generate a dose-response curve. From this curve, determine the EC₅₀ (the concentration of Tebanicline that produces 50% of the maximal response) and the Emax (the maximum effect).
Conclusion
This compound is a valuable research tool for investigating the role of α4β2 nicotinic acetylcholine receptors in various physiological and pathological processes. Its well-defined chemical properties and potent, selective agonist activity make it a standard for in vitro and in vivo studies. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers working with this important compound. Further investigation into the nuanced downstream effects of Tebanicline-mediated nAChR activation will continue to be a fruitful area of research, potentially leading to the development of novel therapeutics for pain and other neurological disorders.
References
Tebanicline Dihydrochloride: A Technical Overview of its Discovery, Development, and Mechanistic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebanicline (ABT-594), a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), emerged from a concerted effort to develop a novel class of non-opioid analgesics. Synthesized as a less toxic analog of the potent natural alkaloid epibatidine (B1211577), Tebanicline demonstrated significant promise in preclinical models of acute, chronic, and neuropathic pain. Its mechanism of action, centered on the activation of α4β2 and, to a lesser extent, α3β4 nAChR subtypes, offered a distinct pharmacological approach to pain management. Despite its promising preclinical efficacy, the development of Tebanicline was halted in Phase II clinical trials due to an unfavorable side-effect profile, primarily gastrointestinal in nature. This technical guide provides a comprehensive overview of the discovery and development history of Tebanicline dihydrochloride (B599025), detailing its pharmacological properties, preclinical and clinical findings, and the experimental methodologies employed in its evaluation.
Introduction
The quest for potent, non-addictive analgesics has been a long-standing challenge in pharmaceutical research. The discovery of epibatidine, an alkaloid isolated from the skin of the poison dart frog Epipedobates tricolor, revealed the potential of neuronal nicotinic acetylcholine receptors (nAChRs) as therapeutic targets for pain.[1] Epibatidine exhibited analgesic potency 200 times that of morphine; however, its clinical development was precluded by severe toxicity. This led to the development of analogs with improved safety profiles, among which Tebanicline (ABT-594), developed by Abbott Laboratories, was a leading candidate. Tebanicline was designed to retain the analgesic efficacy of epibatidine while minimizing its toxic side effects.
Synthesis and Physicochemical Properties
Tebanicline, chemically known as 5-{[(2R)-Azetidin-2-yl]methoxy}-2-chloropyridine, is a synthetic compound. The dihydrochloride salt is the form commonly used in research and clinical studies.
Table 1: Physicochemical Properties of Tebanicline Dihydrochloride
| Property | Value |
| Chemical Formula | C₉H₁₁ClN₂O · 2HCl |
| Molecular Weight | 271.57 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Chirality | (R)-enantiomer |
Mechanism of Action
Tebanicline is a potent partial agonist at neuronal nAChRs, with a high affinity for the α4β2 subtype and a lower affinity for the α3β4 subtype. The activation of these ligand-gated ion channels in the central and peripheral nervous systems is central to its analgesic effect.
Receptor Binding Affinity and Functional Activity
The in vitro pharmacological profile of Tebanicline has been extensively characterized, demonstrating its high affinity and selectivity for the α4β2 nAChR.
Table 2: In Vitro Receptor Binding Affinity (Ki) of Tebanicline
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α4β2 nAChR (rat) | [³H]Cytisine | Rat brain membranes | 0.037 | [2] |
| α4β2 nAChR (human) | [³H]Cytisine | K177 cells | 0.055 | [2] |
| α3β4 nAChR (human) | [³H]Epibatidine | IMR-32 cells | - | |
| α1β1δγ nAChR (neuromuscular) | [¹²⁵I]α-Bungarotoxin | Torpedo californica | 10,000 | [2] |
| α7 nAChR (human) | [¹²⁵I]α-Bungarotoxin | Oocytes | - |
Table 3: In Vitro Functional Activity (EC50 and Intrinsic Activity) of Tebanicline
| Cell Line / Receptor | Assay | EC50 (nM) | Intrinsic Activity (vs. Nicotine) | Reference |
| K177 cells (human α4β2) | ⁸⁶Rb⁺ efflux | 140 | 130% | [2] |
| IMR-32 cells (ganglionic-like) | ⁸⁶Rb⁺ efflux | 340 | 126% | [2] |
| F11 cells (sensory neuron-like) | ⁸⁶Rb⁺ efflux | 1220 | 71% | [2] |
| Human α7 nAChR (oocytes) | Ion current | 56,000 | 83% | [2] |
Signaling Pathway
The binding of Tebanicline to α4β2 nAChRs leads to the opening of the ion channel, resulting in an influx of Na⁺ and Ca²⁺ ions. This cation influx depolarizes the neuronal membrane, triggering a cascade of downstream signaling events that are believed to contribute to its analgesic effects. The activation of these receptors in key pain-processing areas of the brain, such as the brainstem, is thought to engage descending inhibitory pain pathways.[3] This involves the release of neurotransmitters like norepinephrine (B1679862) and serotonin (B10506) in the spinal cord, which in turn dampen the transmission of pain signals.[3]
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Tebanicline Dihydrochloride: A Deep Dive into its Mechanism of Action at Nicotinic Acetylcholine Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tebanicline (B178171) dihydrochloride (B599025), also known as ABT-594, is a potent synthetic analog of the natural alkaloid epibatidine. It has garnered significant interest in the scientific community for its powerful analgesic properties, mediated through its interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] As a selective agonist for specific nAChR subtypes, tebanicline represents a promising therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of tebanicline dihydrochloride on nAChRs, with a focus on its binding affinity, functional activity, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Core Mechanism of Action: A Potent Agonist at Neuronal nAChRs
Tebanicline acts as an agonist at neuronal nAChRs, meaning it binds to and activates these receptors.[2] nAChRs are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. Their activation by agonists like acetylcholine or tebanicline leads to a conformational change in the receptor, opening an ion channel that is permeable to cations, primarily Na+ and Ca2+. This influx of positive ions causes depolarization of the cell membrane, leading to the generation of an action potential and the propagation of a nerve impulse.
Tebanicline exhibits a high affinity and selectivity for the α4β2 subtype of neuronal nAChRs.[2] This selectivity is a key feature of its pharmacological profile, as it is thought to contribute to its potent analgesic effects while potentially minimizing some of the adverse effects associated with less selective nAChR agonists.[2]
Quantitative Analysis of Tebanicline's Interaction with nAChR Subtypes
The precise interaction of tebanicline with various nAChR subtypes has been quantified through radioligand binding assays and functional assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity (Ki) of Tebanicline for nAChR Subtypes and Other Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α4β2 (rat brain) | --INVALID-LINK---cytisine | Rat cerebral cortex membranes | 0.037 | [2] |
| α4β2 (human) | --INVALID-LINK---cytisine | K177 cells (transfected with human α4β2) | 0.055 | [2] |
| α1β1δγ (neuromuscular) | [125I]α-bungarotoxin | Torpedo californica electric organ | 10,000 | [2] |
| Adrenoceptor α-1B | - | - | 890 | [2] |
| Adrenoceptor α-2B | - | - | 597 | [2] |
| Adrenoceptor α-2C | - | - | 342 | [2] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity (EC50 and Intrinsic Activity) of Tebanicline at nAChR Subtypes
| Receptor Subtype/Cell Line | Assay | EC50 (nM) | Intrinsic Activity (IA) vs. (-)-Nicotine (%) | Reference |
| Human α4β2 (K177 cells) | 86Rb+ efflux | 140 | 130 | [2] |
| Sympathetic ganglion-like (IMR-32 cells) | 86Rb+ efflux | 340 | 126 | [2] |
| Sensory ganglion-like (F11 cells) | 86Rb+ efflux | 1220 | 71 | [2] |
| Human α7 (Xenopus oocytes) | Two-electrode voltage clamp | 56,000 | 83 | [2] |
Note: EC50 is the concentration of a drug that gives half-maximal response. Intrinsic Activity (IA) is the ability of a drug to activate the receptor, expressed as a percentage of the maximal activation by the reference agonist (-)-nicotine.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes the determination of the binding affinity (Ki) of tebanicline for the α4β2 nAChR using competitive inhibition of --INVALID-LINK---cytisine binding.
Materials:
-
Rat cerebral cortical membranes (or cells expressing the target nAChR)
-
--INVALID-LINK---cytisine (radioligand)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, incubate the membrane preparation with a fixed concentration of --INVALID-LINK---cytisine and varying concentrations of tebanicline.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The concentration of tebanicline that inhibits 50% of the specific binding of --INVALID-LINK---cytisine (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Tebanicline Dihydrochloride: A Comparative Analysis of Binding Affinity and Signaling at α4β2 and α3β4 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebanicline (B178171) dihydrochloride (B599025) (ABT-594) is a potent synthetic analgesic that targets neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Its development was spurred by the high analgesic potency of epibatidine, a natural alkaloid, but with a focus on mitigating its severe toxic side effects. Tebanicline exhibits a notable selectivity for the α4β2 nAChR subtype over other nAChRs, which is believed to contribute to its analgesic properties with a potentially improved therapeutic window. This technical guide provides an in-depth analysis of the binding affinity of tebanicline for α4β2 versus α3β4 nAChRs, details the experimental protocols for determining these affinities, and illustrates the associated signaling pathways.
Quantitative Binding Affinity of Tebanicline Dihydrochloride
Tebanicline demonstrates a significantly higher binding affinity for the α4β2 nicotinic acetylcholine receptor subtype compared to the α3β4 subtype. This selectivity is a key characteristic of its pharmacological profile. The binding affinities, expressed as the inhibition constant (Kᵢ), are summarized in the table below.
| Compound | Receptor Subtype | Kᵢ (pM) | Species/System |
| Tebanicline (ABT-594) | α4β2 | 37 | Rat Brain |
| Tebanicline (ABT-594) | α4β2 | 55 | Transfected Human Receptor |
| Tebanicline (ABT-594) | α3β4 | Lower affinity suggested by functional data* | Not explicitly quantified |
*While a precise Kᵢ value for tebanicline at the α3β4 receptor is not consistently reported in the literature, functional studies indicate that higher concentrations of tebanicline are required to activate α3β4 receptors, which is associated with the dose-limiting side effects of the compound. This implies a lower binding affinity for α3β4 compared to α4β2. Tebanicline is described as a partial agonist at both α3β4 and α4β2 subtypes[1][2]. However, some functional assays have characterized it as a full agonist at α4β2 receptors[3].
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for compounds like tebanicline is predominantly carried out using radioligand binding assays. Below is a detailed, representative protocol for such an experiment.
Objective: To determine the inhibition constant (Kᵢ) of this compound for α4β2 and α3β4 nAChRs through competitive displacement of a radiolabeled ligand.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-Cytisine (for α4β2) or [³H]-Epibatidine (for α3β4)
-
Receptor Source:
-
For α4β2: Membranes from rat brain tissue or human embryonic kidney (HEK) cells stably expressing the human α4β2 receptor.
-
For α3β4: Membranes from cell lines endogenously expressing the receptor (e.g., IMR-32) or HEK cells stably expressing the human α3β4 receptor.
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., nicotine (B1678760) or epibatidine).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
Set up a series of assay tubes or a 96-well plate.
-
To each tube/well, add a fixed concentration of the radioligand.
-
Add increasing concentrations of the test compound (this compound).
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled ligand).
-
Add the prepared membrane suspension to initiate the binding reaction.
-
Incubate the mixture at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the membranes with bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is the affinity constant of the radioligand for the receptor.
-
Experimental Workflow Diagram:
References
Tebanicline Dihydrochloride: A Technical Whitepaper on a Potent Epibatidine Analog for Pain Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebanicline (B178171) (also known as ABT-594) is a synthetic analog of the potent analgesic alkaloid epibatidine (B1211577). Developed to mitigate the severe toxicity associated with its parent compound, tebanicline emerged as a promising non-opioid analgesic agent. It acts as a potent partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating high affinity and selectivity for the α4β2 subtype. This technical guide provides a comprehensive overview of tebanicline dihydrochloride (B599025), including its mechanism of action, pharmacological profile, and key experimental data. The information is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are exploring novel therapeutic avenues for pain management.
Introduction
The discovery of epibatidine, a natural alkaloid isolated from the skin of the poison dart frog Epipedobates tricolor, revealed a powerful new avenue for analgesia, with a potency estimated to be 200 times that of morphine.[1] However, its clinical utility was severely hampered by a narrow therapeutic window and significant toxicity, largely due to its non-selective action at various nAChR subtypes. This led to the development of synthetic analogs, such as tebanicline, with the goal of retaining the analgesic efficacy of epibatidine while minimizing its adverse effects.[1]
Tebanicline was developed by Abbott Laboratories as a less toxic analog of epibatidine.[1] It is a potent, orally active, non-opioid analgesic that acts as a partial agonist at neuronal nAChRs.[1][2] Specifically, it exhibits high affinity for the α4β2 and α3β4 subtypes.[1] Preclinical and early clinical studies demonstrated its potential in treating various pain states, including neuropathic pain.[2][3] However, its development was ultimately discontinued (B1498344) due to the incidence of gastrointestinal side effects.[2] Despite this, tebanicline remains a valuable research tool for understanding the role of nAChRs in pain modulation.
Chemical Profile
| Property | Value | Reference |
| IUPAC Name | 5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine dihydrochloride | [1] |
| Synonyms | ABT-594, Ebanicline | [1] |
| CAS Number | 209326-19-2 (dihydrochloride) | [1] |
| Molecular Formula | C₉H₁₁ClN₂O · 2HCl | [1] |
| Molecular Weight | 271.57 g/mol | [1] |
| Appearance | Solid powder | [1] |
Mechanism of Action
Tebanicline exerts its analgesic effects primarily through its interaction with neuronal nAChRs in the central nervous system.[4] It acts as a partial agonist, with high affinity for the α4β2 subtype, and also binds to the α3β4 subtype.[1] The activation of these receptors, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺) into the neuron. This influx causes membrane depolarization and the subsequent modulation of neurotransmitter release, ultimately leading to the attenuation of pain signals.
Signaling Pathway
The binding of Tebanicline to presynaptic α4β2 nAChRs on neurons within the pain processing pathways is a key initiating event. This leads to the opening of the ion channel and subsequent downstream signaling events that modulate the release of neurotransmitters involved in pain perception, such as substance P and glutamate. The diagram below illustrates the proposed signaling cascade.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for Tebanicline.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
| Target | Assay | Species | Ki (nM) | EC₅₀ (nM) | Intrinsic Activity (% of Nicotine) | Reference |
| α4β2 nAChR | [³H]Cytisine Binding | Rat (Brain) | 0.037 | - | - | [3] |
| α4β2 nAChR | [³H]Cytisine Binding | Human (Transfected Cells) | 0.055 | - | - | [3] |
| α3β4 nAChR | ⁸⁶Rb⁺ Efflux | Human (IMR-32 Cells) | - | 340 | 126 | [3] |
| α7 nAChR | Ion Current Measurement | Human (Oocytes) | - | 56,000 | 83 | [3] |
| α1β1δγ nAChR | [¹²⁵I]α-Bungarotoxin Binding | Torpedo | 10,000 | - | - | [3] |
Table 2: In Vivo Analgesic Efficacy in Animal Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Endpoint | Reference |
| Hot-Plate Test | Mouse | i.p. | 0.019 - 0.62 µmol/kg | Increased latency to paw lick | [1] |
| Formalin Test | Mouse | i.p. | 0.1 - 10 µg/kg | Reduction in licking/biting time | [5] |
| Tail-Pressure Test | Mouse | i.p. | 10 µg/kg | Increased tail withdrawal latency | [5] |
| Chung Model (Neuropathic Pain) | Rat | p.o. | 0.1 - 1 µmol/kg | Reversal of tactile allodynia | [2] |
| Streptozotocin-Induced Diabetic Neuropathy | Rat | i.p. | 0.3 µmol/kg | Reduction of mechanical hyperalgesia | [2] |
Table 3: Pharmacokinetic Profile (Qualitative)
| Parameter | Observation | Reference |
| Oral Activity | Tebanicline is orally active. | [1][2] |
| Oral Potency | It is approximately 10-fold less potent via the oral route compared to intraperitoneal administration in the mouse hot-plate test. | [1] |
| Efficacy by Different Routes | In a rat model of neuropathic pain, equal efficacy was observed following both oral and intraperitoneal administration. | [2] |
| Duration of Action | In the mouse hot-plate test, the antinociceptive effect peaked at 30 minutes post-i.p. administration and was still present at 60 minutes. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of Tebanicline for nAChR subtypes.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from rat brain homogenate or transfected cell lines).
-
Radiolabeled ligand (e.g., [³H]Cytisine for α4β2 nAChRs).
-
Tebanicline dihydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice. Prepare serial dilutions of Tebanicline in the assay buffer. Prepare the radiolabeled ligand solution at a fixed concentration (typically at or below its Kd).
-
Incubation: In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and varying concentrations of Tebanicline. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand like nicotine). Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other counts to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Tebanicline concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hot-Plate Test
This protocol outlines the procedure for assessing the analgesic effect of Tebanicline against a thermal stimulus.
Materials:
-
Hot-plate apparatus with adjustable temperature.
-
Animal enclosure (e.g., clear plexiglass cylinder).
-
Timer.
-
Mice or rats.
-
This compound solution.
-
Vehicle control solution.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Place each animal individually on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and start the timer. Observe the animal for nociceptive responses, such as paw licking, paw shaking, or jumping. Record the latency to the first response. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer Tebanicline or vehicle control to the animals via the desired route (e.g., intraperitoneal or oral).
-
Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Compare the post-treatment latencies between the Tebanicline-treated and vehicle-treated groups. An increase in latency in the Tebanicline group indicates an analgesic effect.
Formalin Test
This protocol describes the formalin test, a model of persistent chemical pain.
Materials:
-
Formalin solution (e.g., 1-5% in saline).
-
Observation chamber with a transparent floor and mirrors for unobstructed viewing.
-
Video recording equipment (optional).
-
Timer.
-
Mice or rats.
-
This compound solution.
-
Vehicle control solution.
Procedure:
-
Acclimation: Place the animals in the observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer Tebanicline or vehicle control to the animals.
-
Formalin Injection: At a specific time after drug administration, inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, return the animal to the observation chamber and start the timer. Observe and record the cumulative time the animal spends licking, biting, or shaking the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.
-
Data Analysis: Compare the duration of nociceptive behaviors in the Tebanicline-treated group to the vehicle-treated group for both the early and late phases. A reduction in this duration indicates an antinociceptive effect.
Conclusion
This compound, as a potent and selective α4β2 nAChR partial agonist, represents a significant development in the quest for non-opioid analgesics. Although its clinical development was halted, the extensive preclinical and early clinical data available make it an invaluable pharmacological tool for investigating the role of the nicotinic cholinergic system in pain processing. The data and protocols presented in this technical guide are intended to facilitate further research into the therapeutic potential of nAChR modulation for the treatment of pain and to aid in the development of next-generation analgesics with improved efficacy and safety profiles.
References
- 1. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-594, a novel cholinergic channel modulator, is efficacious in nerve ligation and diabetic neuropathy models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABT 594 hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 5. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Enantiomeric Separation and Pharmacological Activity of Tebanicline Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebanicline (also known as ABT-594) is a potent synthetic analgesic that acts as a partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Developed by Abbott Laboratories as a structural analog of the highly potent but toxic natural compound epibatidine, Tebanicline demonstrated significant promise in preclinical and early-phase human trials for the management of neuropathic pain.[1] The clinically investigated enantiomer is the (R)-form, specifically (R)-5-(Azetidinylmethoxy)-2-chloropyridine.[2] Like many chiral drugs, the stereochemistry of Tebanicline is critical to its pharmacological profile. This technical guide provides an in-depth overview of the enantiomeric separation of Tebanicline dihydrochloride (B599025) and a comparative analysis of the pharmacological activity of its enantiomers. Although Tebanicline's clinical development was halted due to gastrointestinal side effects, the study of its enantiomers provides valuable insights into the stereospecific interactions with nAChRs.[1]
Tebanicline Enantiomeric Separation
The separation of enantiomers is a critical step in the development and quality control of chiral drugs. For Tebanicline, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for achieving enantiomeric resolution. While a specific, detailed published protocol for the chiral separation of Tebanicline was not identified in the literature, a general methodology can be outlined based on established principles for the separation of chiral pyridine (B92270) derivatives and other pharmaceutical compounds.
General Experimental Protocol: Chiral HPLC
A representative experimental protocol for the chiral HPLC separation of Tebanicline enantiomers is described below. This protocol is a composite of methodologies reported for similar chiral compounds and should be optimized for specific instrumentation and analytical requirements.
Objective: To separate and quantify the (R)- and (S)-enantiomers of Tebanicline.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions (Representative Example):
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), is a suitable starting point for method development.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is a critical parameter for optimizing separation and is typically in the range of 90:10 to 70:30 (v/v).
-
Additive: To improve peak shape and resolution for basic compounds like Tebanicline, a small amount of a basic modifier such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) (typically 0.1% v/v) is added to the mobile phase.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 20 - 40 °C.
-
Detection: UV detection at a wavelength where Tebanicline exhibits strong absorbance (e.g., 260 nm).
-
Injection Volume: 5 - 20 µL.
Sample Preparation:
-
Prepare a stock solution of racemic Tebanicline dihydrochloride in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare standards of the individual (R)- and (S)-enantiomers if available.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic Tebanicline solution and record the chromatogram.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing their retention times with those of the individual enantiomer standards (if available).
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation with a resolution (Rs) value of >1.5.
Data Analysis:
-
Determine the retention times (tR) for each enantiomer.
-
Calculate the separation factor (α) and resolution (Rs) to assess the quality of the separation.
-
For quantitative analysis, construct a calibration curve for each enantiomer using standards of known concentrations.
Pharmacological Activity of Tebanicline Enantiomers
The pharmacological activity of Tebanicline is primarily mediated through its interaction with various subtypes of neuronal nAChRs. A key study by Donnelly-Roberts et al. (1998) provides a detailed in vitro characterization of both the (R)-enantiomer (Tebanicline, ABT-594) and the (S)-enantiomer (A-98593).
In Vitro Receptor Binding Affinity
The binding affinities of the Tebanicline enantiomers to different nAChR subtypes were determined using radioligand binding assays. The results, summarized in the table below, indicate a high affinity for the α4β2 subtype and significantly lower affinity for the neuromuscular (α1β1δγ) and α7 subtypes.
| Receptor Subtype | Radioligand | (R)-Tebanicline (ABT-594) Kᵢ (nM) | (S)-Tebanicline (A-98593) Kᵢ (nM) |
| α4β2 (rat brain) | --INVALID-LINK---Cytisine | 0.037 | 0.039 |
| α4β2 (human, transfected) | --INVALID-LINK---Cytisine | 0.055 | 0.034 |
| α1β1δγ (neuromuscular) | [¹²⁵I]α-Bungarotoxin | 10,000 | 3,420 |
| α7 (human, transfected) | [¹²⁵I]α-Bungarotoxin | >10,000 | 4,620 |
Data sourced from Donnelly-Roberts et al., 1998.[3][4]
Notably, there is a lack of significant stereospecificity in binding to the primary target, the α4β2 nAChR, with both enantiomers exhibiting picomolar affinity.[3][4] However, the (S)-enantiomer shows a slightly higher affinity for the neuromuscular and α7 subtypes compared to the (R)-enantiomer.[3][4]
In Vitro Functional Activity
The functional activity of the Tebanicline enantiomers as nAChR agonists was assessed by measuring their ability to stimulate cation efflux (⁸⁶Rb⁺) in various cell lines expressing different nAChR subtypes.
| Cell Line (Receptor Subtype) | Parameter | (R)-Tebanicline (ABT-594) | (S)-Tebanicline (A-98593) |
| K177 cells (human α4β2) | EC₅₀ (nM) | 140 | Not Reported |
| Intrinsic Activity (%) | 130 | Not Reported | |
| IMR-32 cells (ganglionic-like) | EC₅₀ (nM) | 340 | Not Reported |
| Intrinsic Activity (%) | 126 | Not Reported | |
| F11 cells (sensory ganglion-like) | EC₅₀ (nM) | 1,220 | Not Reported |
| Intrinsic Activity (%) | 71 | Not Reported | |
| Oocytes (human α7) | EC₅₀ (nM) | 56,000 | Not Reported |
| Intrinsic Activity (%) | 83 | Not Reported |
Intrinsic activity is expressed as a percentage relative to the maximum response produced by (-)-nicotine. Data for (R)-Tebanicline sourced from Donnelly-Roberts et al., 1998.[3][4]
While the full functional data for the (S)-enantiomer was not reported in the same detail, the study notes that the (S)-enantiomer (A-98593) is 2- to 3-fold more potent and displays approximately 50% greater intrinsic activity than the (R)-enantiomer (ABT-594) in all four functional assays.[3]
In Vivo Antinociceptive Activity
In vivo studies in mice have shown that Tebanicline produces significant antinociceptive effects in various pain models. Interestingly, this effect was found to be not stereoselective, with the (S)-enantiomer (A-98593) producing similar antinociceptive effects to the (R)-enantiomer (Tebanicline) in the same dose range.[5] This lack of stereoselectivity in the analgesic effect in vivo mirrors the in vitro binding affinity at the α4β2 receptor.[3][4][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed in this guide.
Caption: Workflow from synthesis to pharmacological analysis of Tebanicline enantiomers.
Caption: Simplified signaling pathway of Tebanicline's analgesic action.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
Tebanicline Dihydrochloride: A Technical Overview of its Pharmacological Activity and a Generalized Framework for Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Data regarding the specific metabolic fate of tebanicline (B178171) dihydrochloride (B599025) (formerly known as ABT-594) is not extensively available in the public domain. This is not uncommon for drug candidates that were discontinued (B1498344) during clinical development. This guide, therefore, provides a comprehensive overview of the known pharmacological activity of tebanicline and presents a generalized, in-depth framework for the identification and activity assessment of drug metabolites, which would be applicable to a compound like tebanicline.
Introduction to Tebanicline (ABT-594)
Tebanicline is a potent synthetic analgesic that acts as a partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Developed by Abbott Laboratories, it was designed as a less toxic analog of epibatidine, a natural alkaloid with powerful analgesic properties but also significant toxicity.[1] Tebanicline demonstrated considerable analgesic effects in both animal and human trials, particularly in models of neuropathic pain.[1][2] However, its development was halted in Phase II clinical trials due to an unacceptable level of gastrointestinal side effects.[1]
Tebanicline exhibits high affinity and selectivity for the α4β2 subtype of nAChRs, though it also binds to the α3β4 subtype.[1] Its analgesic action is primarily mediated through its activity on central nAChRs.[3]
Pharmacological Activity of Tebanicline
The primary mechanism of action for tebanicline is its interaction with neuronal nAChRs. These ligand-gated ion channels are crucial in neurotransmission throughout the central and peripheral nervous systems.
Receptor Binding and Agonist Activity
Tebanicline is a highly selective agonist for the α4β2 nAChR subtype. In vitro studies have demonstrated its high affinity, with a Ki of 37 pM for the inhibition of cytisine (B100878) binding to α4β2 neuronal nAChRs. It displays over 900-fold selectivity for α4β2 nAChRs compared to other neurotransmitter receptors. Functionally, it acts as an agonist, stimulating cation influx upon binding to these receptors.[4]
Analgesic Effects
Preclinical studies in various animal models have consistently shown the potent antinociceptive effects of tebanicline in acute thermal, persistent chemical, and neuropathic pain.[3][5] Its analgesic properties are attributed to its action on central neuronal nAChRs.[3] The antinociceptive effects of tebanicline can be blocked by nAChR antagonists like mecamylamine.[5] Interestingly, some studies suggest a partial involvement of the opioid system, as the opioid receptor antagonist naloxone (B1662785) can partially inhibit tebanicline's effects in certain pain models.[5]
The signaling pathway for nAChR activation, the target of tebanicline, is depicted below.
Caption: nAChR Signaling Pathway for Tebanicline.
A Generalized Framework for Metabolite Identification and Activity Assessment
The following sections outline a standard, comprehensive approach for identifying and characterizing the metabolites of a drug candidate like tebanicline dihydrochloride.
Experimental Protocols for Metabolite Identification
A multi-pronged approach is typically employed to identify the metabolic fate of a new chemical entity.
3.1.1. In Vitro Metabolism Studies
-
Objective: To identify potential metabolites and the enzymes responsible for their formation.
-
Methodology:
-
Incubation: The parent drug (tebanicline) is incubated with various subcellular fractions, including:
-
Liver Microsomes (Human and Animal): Rich in Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.
-
S9 Fraction (Human and Animal): Contains both microsomal and cytosolic enzymes, allowing for the detection of both Phase I and Phase II metabolites.
-
Hepatocytes (Human and Animal): Provide a more complete picture of metabolism as they contain a full complement of metabolic enzymes and cofactors.
-
-
Cofactor Fortification: Incubations are fortified with necessary cofactors, such as NADPH for CYP-mediated reactions and UDPGA for glucuronidation.
-
Sample Analysis: Following incubation, samples are analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). This allows for the separation and identification of metabolites based on their retention times and mass-to-charge ratios.
-
Enzyme Phenotyping: To identify the specific CYP enzymes involved, incubations are conducted with a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isoforms.
-
3.1.2. In Vivo Metabolism Studies
-
Objective: To identify metabolites present in circulation and excreta under physiological conditions.
-
Methodology:
-
Animal Studies: Radiolabeled (e.g., with 14C or 3H) tebanicline is administered to preclinical species (e.g., rats, dogs).
-
Sample Collection: Urine, feces, and plasma are collected at various time points.
-
Metabolite Profiling: The collected samples are analyzed using techniques like radio-HPLC and LC-MS/MS to create a metabolic profile.
-
Metabolite Identification: The structures of the detected metabolites are elucidated using HRMS and, if necessary, NMR spectroscopy.
-
Human Studies: In "human ADME" (Absorption, Distribution, Metabolism, and Excretion) studies, a single microdose of the radiolabeled drug is administered to healthy volunteers to identify the metabolites formed in humans.
-
A generalized workflow for these studies is presented below.
Caption: Generalized Metabolite Identification Workflow.
Quantitative Data on Metabolites
Once metabolites are identified, their pharmacokinetic profiles are determined. The table below illustrates the type of data that would be collected for tebanicline and its hypothetical metabolites.
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) |
| Tebanicline | Data | Data | Data | Data |
| Metabolite 1 | Data | Data | Data | Data |
| Metabolite 2 | Data | Data | Data | Data |
| ... | Data | Data | Data | Data |
| This table is a template. No public data is available for tebanicline metabolites. |
Assessment of Metabolite Activity
It is crucial to determine if the metabolites are pharmacologically active, as this can impact the overall efficacy and safety profile of the drug.
-
Methodology:
-
Synthesis: The identified major metabolites are chemically synthesized.
-
In Vitro Assays: The synthesized metabolites are tested in the same in vitro assays as the parent drug. For tebanicline, this would include:
-
Receptor Binding Assays: To determine their affinity for nAChR subtypes (e.g., α4β2, α3β4).
-
Functional Assays: To assess their agonist or antagonist activity at these receptors (e.g., measuring ion flux or changes in membrane potential).
-
-
In Vivo Studies: If a metabolite shows significant in vitro activity, it may be tested in animal models of pain to determine its in vivo efficacy.
-
The logical relationship for assessing metabolite activity is shown in the diagram below.
Caption: Logical Flow for Metabolite Activity Assessment.
Conclusion
While this compound showed promise as a potent, non-opioid analgesic, its development was halted due to adverse effects. Detailed information regarding its metabolism and the activity of its metabolites is not publicly available. However, by employing the standardized and rigorous experimental workflows outlined in this guide, researchers and drug development professionals can effectively characterize the metabolic profile and pharmacological activity of new chemical entities. Understanding the contribution of metabolites to the overall pharmacokinetic and pharmacodynamic profile is a critical step in the development of safe and effective therapeutics.
References
- 1. Tebanicline - Wikipedia [en.wikipedia.org]
- 2. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tebanicline Dihydrochloride in the Mouse Formalin Test: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing the formalin test in mice for evaluating the analgesic properties of tebanicline (B178171) dihydrochloride (B599025). It includes a detailed experimental protocol, a summary of expected quantitative data, and visualizations of the experimental workflow and the compound's proposed signaling pathways.
Introduction
Tebanicline (formerly ABT-594) is a potent centrally acting analgesic agent that has demonstrated efficacy in various preclinical pain models.[1] Its mechanism of action involves the stimulation of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and opioid receptors.[1] The formalin test is a widely used and reliable model of tonic chemical pain in rodents, exhibiting a biphasic response that allows for the differentiation between acute nociceptive pain (Phase I) and inflammatory pain (Phase II).[2][3] This makes it a valuable tool for assessing the analgesic potential of compounds like tebanicline.
Data Presentation
The following table summarizes the expected dose-dependent analgesic effects of tebanicline dihydrochloride on the duration of paw licking and biting in both phases of the formalin test in mice. The data is hypothetical and serves as an example of how to structure and present experimental results. Actual values should be determined experimentally.
| Treatment Group | Dose (mg/kg, i.p.) | Phase I Licking Time (s) (Mean ± SEM) | % Inhibition (Phase I) | Phase II Licking Time (s) (Mean ± SEM) | % Inhibition (Phase II) |
| Vehicle (Saline) | - | 100 ± 8 | 0% | 150 ± 12 | 0% |
| Tebanicline | 0.01 | 75 ± 6 | 25% | 105 ± 9 | 30% |
| Tebanicline | 0.03 | 50 ± 5 | 50% | 60 ± 7 | 60% |
| Tebanicline | 0.1 | 25 ± 4 | 75% | 30 ± 5 | 80% |
Experimental Protocol
This protocol outlines the key steps for conducting the formalin test in mice to evaluate the analgesic effects of this compound.
Animals
-
Species: Male albino mice (e.g., Swiss or C57BL/6 strain)
-
Weight: 20-25 g
-
Housing: Housed in groups of 5-6 per cage with free access to food and water. Maintained on a 12-hour light/dark cycle.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment and to the testing apparatus for 30 minutes on the day of the experiment.
Materials and Reagents
-
This compound
-
Sterile 0.9% saline solution
-
Formalin solution (e.g., 2.5% in 0.9% saline)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Micropipettes and sterile tips
-
Stopwatches or automated tracking software
Experimental Procedure
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentrations.
-
Animal Groups: Randomly assign mice to different treatment groups (e.g., vehicle control, and three doses of tebanicline). A minimum of 6-8 animals per group is recommended.
-
Drug Administration: Administer this compound or vehicle (saline) intraperitoneally (i.p.) at a volume of 10 ml/kg body weight. The timing of administration should be consistent, for example, 30 minutes before the formalin injection.
-
Formalin Injection: After the pre-treatment period, inject 20 µl of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
Observation: Immediately after the formalin injection, place the mouse in the observation chamber. Record the total time (in seconds) the animal spends licking or biting the injected paw.
-
Data Analysis: Calculate the mean licking/biting time ± SEM for each group in both phases. Determine the percentage of inhibition of the nociceptive response for each tebanicline dose group compared to the vehicle control group using the following formula: % Inhibition = [(Vehicle Mean - Drug Mean) / Vehicle Mean] * 100
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the means of the different groups. A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Experimental Workflow
Signaling Pathways
The analgesic effect of tebanicline is mediated through the activation of both nicotinic acetylcholine and opioid receptors.
Tebanicline acts as an agonist at neuronal nAChRs, particularly the α4β2 subtype, which are ligand-gated ion channels.[4] Their activation leads to neuronal depolarization and modulation of neurotransmitter release, contributing to analgesia.
Tebanicline also exhibits activity at opioid receptors, which are G-protein coupled receptors (GPCRs). Their activation initiates a signaling cascade that ultimately reduces neuronal excitability and nociceptive transmission.[5][6]
References
- 1. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The formalin test: a quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripheral alpha4beta2 nicotinic acetylcholine receptor signalling attenuates tactile allodynia and thermal hyperalgesia after nerve injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
Application Notes and Protocols: Tebanicline Dihydrochloride in the Chronic Constriction Injury (CCI) Model in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant challenge in clinical management. The chronic constriction injury (CCI) of the sciatic nerve in rats is a widely utilized and validated preclinical model for mimicking the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia. Tebanicline (B178171) dihydrochloride (B599025) (also known as ABT-594) is a potent, centrally acting analgesic that functions as a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with high affinity for the α4β2 subtype.[1][2] Preclinical studies have demonstrated its efficacy in various models of neuropathic pain, including the CCI model, making it a compound of significant interest for the development of novel non-opioid analgesics.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing tebanicline dihydrochloride in the rat CCI model of neuropathic pain.
Data Presentation
Table 1: Effect of this compound on Mechanical Allodynia in CCI Rats
| Treatment Group | Paw Withdrawal Threshold (g) - Pre-CCI | Paw Withdrawal Threshold (g) - Post-CCI (Day 14) |
| Sham + Vehicle | 15.2 ± 1.5 | 14.8 ± 1.7 |
| CCI + Vehicle | 15.5 ± 1.3 | 4.2 ± 0.8* |
| CCI + Tebanicline (Low Dose) | 15.3 ± 1.6 | Significantly increased vs. CCI + Vehicle |
| CCI + Tebanicline (High Dose) | 15.1 ± 1.4 | Significantly and dose-dependently increased vs. CCI + Vehicle |
*Expected significant decrease in paw withdrawal threshold indicating mechanical allodynia. Data are represented as mean ± SEM.
Table 2: Effect of this compound on Thermal Hyperalgesia in CCI Rats
| Treatment Group | Paw Withdrawal Latency (s) - Pre-CCI | Paw Withdrawal Latency (s) - Post-CCI (Day 14) |
| Sham + Vehicle | 10.5 ± 1.2 | 10.2 ± 1.1 |
| CCI + Vehicle | 10.8 ± 1.3 | 5.1 ± 0.9* |
| CCI + Tebanicline (Low Dose) | 10.6 ± 1.1 | Significantly increased vs. CCI + Vehicle |
| CCI + Tebanicline (High Dose) | 10.4 ± 1.5 | Significantly and dose-dependently increased vs. CCI + Vehicle |
*Expected significant decrease in paw withdrawal latency indicating thermal hyperalgesia. Data are represented as mean ± SEM.
Table 3: Expected Modulation of Pro-Inflammatory Cytokines in the Sciatic Nerve of CCI Rats by this compound
| Treatment Group | TNF-α Levels (pg/mg tissue) | IL-1β Levels (pg/mg tissue) | IL-6 Levels (pg/mg tissue) |
| Sham + Vehicle | Basal Levels | Basal Levels | Basal Levels |
| CCI + Vehicle | Significantly elevated vs. Sham | Significantly elevated vs. Sham | Significantly elevated vs. Sham |
| CCI + Tebanicline | Significantly reduced vs. CCI + Vehicle | Significantly reduced vs. CCI + Vehicle | Significantly reduced vs. CCI + Vehicle |
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol
This protocol is adapted from the widely used method described by Bennett and Xie.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and retractors
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile drapes
Procedure:
-
Anesthetize the rat and shave the left thigh.
-
Place the rat in a prone position and sterilize the surgical area.
-
Make a small incision in the skin of the mid-thigh level, parallel to the femur.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Loosely tie four ligatures (chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tightened until a slight twitch in the corresponding hind limb is observed, without arresting epineural blood flow.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animal to recover on a warming pad. Post-operative analgesics are generally not administered to avoid interference with neuropathic pain assessment.
-
House animals individually or in small groups with easily accessible food and water.
This compound Administration Protocol
Materials:
-
This compound (ABT-594)
-
Sterile saline or appropriate vehicle
-
Administration supplies (e.g., oral gavage needles, injection needles)
Procedure:
-
Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dosage and the average weight of the rats.
-
Dosage: Based on preclinical studies with nAChR agonists, a dose range of 0.01 to 0.1 mg/kg is a reasonable starting point for efficacy testing. A dose-response study is recommended to determine the optimal dose.
-
Route of Administration: Tebanicline has been shown to be orally effective.[2] Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are also common routes for preclinical studies.
-
Frequency and Duration: Administration can begin on a specific post-operative day (e.g., day 7 or 14) once neuropathic pain behaviors are established. Treatment can be administered once or twice daily for a period of 7 to 14 days, depending on the study design.
Behavioral Testing Protocols
Behavioral testing should be conducted at baseline (before CCI surgery) and at regular intervals post-surgery (e.g., days 3, 7, 14, 21).
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the rats to the testing environment and apparatus for at least 15-30 minutes before testing.
-
Place the rat in a testing chamber on the wire mesh platform.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament of low bending force and proceeding to filaments of increasing force.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
Materials:
-
Plantar test apparatus (e.g., Hargreaves' apparatus)
-
Plexiglass enclosures
Procedure:
-
Acclimatize the rats to the testing environment.
-
Place the rat in a plexiglass enclosure on the glass surface of the plantar test apparatus.
-
Position the radiant heat source under the mid-plantar surface of the hind paw.
-
Activate the heat source and record the time until the rat withdraws its paw. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Repeat the measurement 2-3 times with at least a 5-minute interval between tests and average the withdrawal latencies.
Biochemical Analysis Protocol (ELISA for Cytokines)
Materials:
-
Sciatic nerve and lumbar spinal cord tissue
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Commercially available ELISA kits for rat TNF-α, IL-1β, and IL-6
Procedure:
-
At the end of the study, euthanize the rats and collect the sciatic nerve (from the injured and contralateral sides) and the lumbar spinal cord.
-
Homogenize the tissues in lysis buffer and centrifuge to collect the supernatant.
-
Determine the total protein concentration in each sample.
-
Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein concentration for each sample.
Mandatory Visualizations
References
- 1. Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic profile of the nicotinic acetylcholine receptor agonists, (+)-epibatidine and ABT-594 in models of persistent inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Tebanicline Dihydrochloride: Application Notes and Protocols for Rodent Neuropathic Pain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tebanicline (B178171) dihydrochloride (B599025) (formerly ABT-594) in preclinical rodent models of neuropathic pain. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Tebanicline is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a primary affinity for the α4β2 subtype.[1][2] It has demonstrated significant analgesic properties in various rodent models of neuropathic pain, suggesting its potential as a therapeutic agent for this often-debilitating condition.[3][4] These notes are intended to guide researchers in the design and execution of studies to evaluate the efficacy of Tebanicline dihydrochloride in models of neuropathic pain.
Quantitative Data Summary
The following tables summarize the effective dose ranges of this compound in different rodent models of neuropathic pain.
Table 1: Effective Doses of Tebanicline in Rat Neuropathic Pain Models
| Neuropathic Pain Model | Species | Route of Administration | Effective Dose Range | Primary Efficacy Endpoint | Reference |
| Spinal Nerve Ligation (Chung Model) | Rat | Oral | 0.1 - 1 µmol/kg | Attenuation of tactile allodynia | [3] |
| Spinal Nerve Ligation (Chung Model) | Rat | Intraperitoneal (i.p.) | 0.3 µmol/kg | Attenuation of tactile allodynia | [3] |
| Streptozotocin-induced Diabetic Neuropathy | Rat | Intraperitoneal (i.p.) | 0.3 µmol/kg | Reduction of mechanical hyperalgesia | [3] |
Table 2: Effective Doses of Tebanicline in Mouse Neuropathic Pain Models
| Pain Model | Species | Route of Administration | Maximally Effective Dose | Primary Efficacy Endpoint | Reference |
| Hot-plate and Cold-plate tests (acute thermal pain) | Mouse | Intraperitoneal (i.p.) | 0.62 µmol/kg | Increased latency to response | [5] |
| Abdominal constriction (persistent visceral pain) | Mouse | Intraperitoneal (i.p.) | 0.62 µmol/kg | Reduction in writhing behavior | [5] |
Signaling Pathway
Tebanicline exerts its analgesic effects primarily through the activation of α4β2 nAChRs in the central nervous system.[1][4] This activation is thought to engage descending inhibitory pain pathways, leading to the release of neurotransmitters such as serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the spinal cord, which in turn dampen pain signals.[4] Additionally, activation of α4β2 nAChRs may modulate the activity of immune cells like microglia and macrophages, further contributing to the reduction of neuropathic pain.[4]
Caption: Tebanicline Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Rodent Models of Neuropathic Pain
This model induces a peripheral mononeuropathy characterized by mechanical allodynia and thermal hyperalgesia.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) (2-3% in oxygen) or a ketamine/xylazine mixture.
-
Surgical Procedure:
-
Make a small incision on the lateral side of the mid-thigh of one hind limb.
-
Carefully expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the sciatic trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.
-
The ligatures should be tightened until they just barely constrict the nerve, causing a slight indentation without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin with wound clips or sutures.
-
-
Post-operative Care: House animals individually with soft bedding. Monitor for signs of infection and distress. Allow a recovery period of 7-14 days for the development of stable neuropathic pain behaviors.
This model produces a reproducible and long-lasting mechanical allodynia.
-
Animals: Male Sprague-Dawley or Wistar rats (175-225 g).
-
Anesthesia: Anesthetize the rat as described for the CCI model.
-
Surgical Procedure:
-
Place the rat in a prone position and make a midline incision over the lumbar spine.
-
Separate the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Carefully isolate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Tightly ligate the L5 and L6 nerves with 6-0 silk suture.
-
Close the muscle and skin layers.
-
-
Post-operative Care: Similar to the CCI model. Allow 3-7 days for the development of neuropathic pain.
Behavioral Assessment of Neuropathic Pain
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus. The testing environment should be a quiet room with elevated wire mesh platforms allowing access to the plantar surface of the hind paws.
-
Acclimation: Place the animals in individual clear plastic chambers on the wire mesh floor and allow them to acclimate for at least 15-20 minutes before testing.
-
Procedure (Up-Down Method):
-
Begin with a filament in the middle of the force range (e.g., 2.0 g).
-
Apply the filament perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, the next lower force filament is used. If there is no response, the next higher force filament is used.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold.
-
-
Data Analysis: The 50% paw withdrawal threshold can be calculated using the formula described by Dixon. A significant decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of neuropathic pain.
Caption: Experimental Workflow.
References
- 1. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice [ouci.dntb.gov.ua]
- 3. ABT-594, a novel cholinergic channel modulator, is efficacious in nerve ligation and diabetic neuropathy models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tebanicline Dihydrochloride Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comparative overview of oral versus intraperitoneal administration of tebanicline (B178171) dihydrochloride (B599025) (also known as ABT-594), a potent neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This document includes available data on the relative potency, detailed experimental protocols for administration in rodents, and a diagram of the associated signaling pathway.
Comparative Efficacy Data: Oral vs. Intraperitoneal Administration
A key study assessing the antinociceptive effects of tebanicline in mice found that the compound was orally active but required a tenfold higher dose to achieve the same effect as intraperitoneal administration.[1] This indicates a substantial first-pass metabolism or incomplete absorption from the gastrointestinal tract following oral administration.
| Parameter | Oral Administration | Intraperitoneal Administration | Fold Difference | Species | Endpoint |
| Potency | Less Potent | More Potent | 10-fold | Mouse | Antinociception (Hot-plate test) |
Note: While this table reflects pharmacodynamic outcomes, it serves as a crucial indicator of the differing bioavailability between the two administration routes. Researchers should consider this potency difference when designing preclinical studies.
Signaling Pathway
Tebanicline is a selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[2][3] Activation of these ligand-gated ion channels leads to the influx of cations, primarily Na+ and Ca2+, which depolarizes the neuron and triggers downstream signaling cascades associated with analgesia and other neurological effects.[4][5]
Experimental Protocols
The following are generalized protocols for the oral and intraperitoneal administration of tebanicline dihydrochloride to rodents, based on standard laboratory procedures. It is imperative that all animal procedures be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Oral Administration (Gavage)
This protocol describes the administration of this compound directly into the stomach of a mouse or rat using a gavage needle.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.9% saline, or 0.5% methylcellulose)
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch curved with a ball tip for mice)
-
Syringes (1 mL or appropriate volume)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the animal.
-
Dissolve or suspend the compound in the chosen vehicle to a final volume that is appropriate for the animal's size (typically 5-10 mL/kg for mice). Ensure the solution is homogenous.
-
-
Animal Handling and Restraint:
-
Weigh the animal to determine the precise volume of the dosing solution to be administered.
-
Restrain the animal firmly by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Procedure:
-
Measure the distance from the animal's oral cavity to the xiphoid process (the tip of the sternum) on the outside of the animal to estimate the appropriate insertion depth for the gavage needle.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert.
-
Once the needle is at the predetermined depth, administer the solution slowly and steadily.
-
Withdraw the needle gently and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.
-
Protocol 2: Intraperitoneal (IP) Injection
This protocol details the administration of this compound into the peritoneal cavity of a rodent.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Tuberculin or insulin (B600854) syringes with a 25-27 gauge needle
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the animal.
-
Dissolve the compound in sterile saline to a final volume suitable for IP injection (typically 5-10 mL/kg).
-
-
Animal Handling and Restraint:
-
Weigh the animal to determine the correct injection volume.
-
Restrain the animal, exposing the abdomen. For mice, this can be done by scruffing the neck and securing the tail. The animal can be tilted slightly head-down to move the abdominal organs away from the injection site.
-
-
Injection Procedure:
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Aspirate gently to ensure no blood or urine is drawn back, which would indicate improper needle placement.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of pain, distress, or adverse reaction at the injection site.
-
References
- 1. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABT 594 hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Tebanicline Dihydrochloride: In Vitro 86Rb+ Efflux Assay for the Functional Characterization of Nicotinic Acetylcholine Receptor Agonists
Application Note and Protocol
Introduction
Tebanicline (B178171) (ABT-594), a potent synthetic analog of the natural alkaloid epibatidine, is a high-affinity agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It has demonstrated significant analgesic properties in various preclinical models.[1][2] Tebanicline exhibits selectivity for the α4β2 nAChR subtype, which is widely expressed in the central nervous system and plays a crucial role in nociceptive signaling.[3][4][5] The functional activity of Tebanicline and other nAChR agonists can be reliably assessed using the in vitro 86Rb+ efflux assay. This assay provides a quantitative measure of ion channel activation by monitoring the efflux of the radioactive potassium analog, 86Rb+, from cells expressing the target receptors.
This document provides a detailed protocol for performing a 86Rb+ efflux assay to characterize the activity of Tebanicline dihydrochloride (B599025) on nAChRs. It is intended for researchers, scientists, and drug development professionals working on the discovery and development of novel nAChR modulators.
Principle of the 86Rb+ Efflux Assay
The 86Rb+ efflux assay is a robust and widely used method to assess the functional activity of ligand-gated ion channels, such as nAChRs. The principle of the assay is based on the following steps:
-
Loading: Cells or synaptosomes expressing the nAChRs of interest are pre-loaded with the radioactive isotope 86Rb+. Due to its similar ionic radius, 86Rb+ serves as a tracer for K+ and readily enters the cells through Na+/K+-ATPases.
-
Stimulation: The pre-loaded cells are then exposed to a nAChR agonist, such as Tebanicline dihydrochloride.
-
Efflux: Activation of the nAChR ion channels leads to an influx of cations, primarily Na+ and Ca2+, causing membrane depolarization. This depolarization, in turn, opens voltage-gated potassium channels, resulting in the efflux of intracellular K+ and the co-transported 86Rb+.
-
Detection: The amount of 86Rb+ released into the extracellular medium is measured using a scintillation counter. The rate of 86Rb+ efflux is directly proportional to the activation of the nAChRs.
By measuring the 86Rb+ efflux at various concentrations of the agonist, a dose-response curve can be generated to determine key pharmacological parameters such as the half-maximal effective concentration (EC50) and the maximum efficacy (Emax).
Signaling Pathway of Tebanicline at Nicotinic Acetylcholine Receptors
Tebanicline acts as an agonist at neuronal nAChRs, which are ligand-gated ion channels. The binding of Tebanicline to the receptor triggers a conformational change, leading to the opening of the channel pore and subsequent ion flux.
Caption: Signaling pathway of Tebanicline at nAChRs leading to ion efflux.
Data Presentation
| Compound | Receptor Subtype | Assay Type | Measured Parameter | Value | Reference |
| Tebanicline (ABT-594) | α4β2 | Dopamine Release | EC50 | 1.1 nM | Not explicitly found in search results, but implied by its high potency |
| α3β4 | Not Specified | Agonist | Potent Agonist | [7] | |
| α6β4 | Not Specified | Efficacy | Similar to α4β2 | [7] |
Note: The data presented above are from various functional assays and cell systems. Direct comparison of absolute values should be made with caution.
Experimental Protocols
The following is a generalized protocol for a 86Rb+ efflux assay to determine the functional activity of this compound on nAChRs expressed in a suitable cell line (e.g., SH-EP1-hα4β2) or on synaptosomes.
Materials and Reagents
-
This compound
-
86RbCl (radioactive tracer)
-
Cell line expressing the nAChR of interest (e.g., SH-EP1-hα4β2) or prepared synaptosomes
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Stimulation Buffer (Assay Buffer containing various concentrations of Tebanicline)
-
Wash Buffer (Assay Buffer)
-
Scintillation fluid
-
96-well microplates (for cell culture and assay)
-
Microplate scintillation counter
Experimental Workflow
Caption: Experimental workflow for the 86Rb+ efflux assay.
Step-by-Step Protocol
1. Cell Culture and Seeding:
1.1. Culture the cells expressing the nAChR of interest in appropriate culture medium supplemented with FBS and antibiotics. 1.2. Seed the cells into 96-well microplates at a suitable density and allow them to adhere and grow for 24-48 hours.
2. 86Rb+ Loading:
2.1. Aspirate the culture medium from the wells. 2.2. Add 50 µL of Assay Buffer containing 1-2 µCi/mL of 86RbCl to each well. 2.3. Incubate the plate at 37°C for 2-4 hours to allow for cellular uptake of 86Rb+.
3. Washing:
3.1. After the loading period, gently aspirate the loading buffer. 3.2. Wash the cells four times with 200 µL of Wash Buffer to remove extracellular 86Rb+.
4. Stimulation and Efflux:
4.1. Add 50 µL of Stimulation Buffer containing various concentrations of this compound (typically ranging from 1 pM to 10 µM) to the appropriate wells. Include a control group with Assay Buffer only (basal efflux) and a positive control with a known agonist (e.g., nicotine). 4.2. Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for agonist-induced efflux.
5. Supernatant Collection:
5.1. After the stimulation period, carefully transfer the supernatant (containing the effluxed 86Rb+) from each well to a new 96-well plate for scintillation counting.
6. Cell Lysis:
6.1. Add 100 µL of a lysis buffer (e.g., 0.1% Triton X-100) to the wells containing the cells to release the remaining intracellular 86Rb+. 6.2. Transfer the lysate to another 96-well plate for scintillation counting.
7. Scintillation Counting:
7.1. Add an appropriate volume of scintillation fluid to each well of the supernatant and lysate plates. 7.2. Count the radioactivity in each well using a microplate scintillation counter.
8. Data Analysis:
8.1. Calculate the percentage of 86Rb+ efflux for each well using the following formula: % Efflux = (CPM in Supernatant / (CPM in Supernatant + CPM in Lysate)) * 100 8.2. Subtract the basal efflux (from the control group) from the agonist-induced efflux to obtain the net efflux. 8.3. Plot the net efflux as a function of the Tebanicline concentration. 8.4. Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 and Emax values.
Conclusion
The 86Rb+ efflux assay is a valuable tool for the functional characterization of nAChR agonists like this compound. This application note provides a comprehensive overview of the principles, a detailed protocol, and the necessary context for researchers to effectively utilize this assay in their drug discovery and development efforts. While specific 86Rb+ efflux data for Tebanicline is not widely published, the provided protocol can be used to generate such data and further elucidate the pharmacological profile of this potent analgesic compound.
References
- 1. cir.nii.ac.jp [cir.nii.ac.jp]
- 2. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping brain activity following administration of a nicotinic acetylcholine receptor agonist, ABT-594, using functional magnetic resonance imaging in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-n-alkylnicotinium analogs, a novel class of antagonists at alpha 4 beta 2* nicotinic acetylcholine receptors: inhibition of S(-)-nicotine-evoked 86Rb+ efflux from rat thalamic synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties [jci.org]
Tebanicline Dihydrochloride Receptor Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebanicline (also known as ABT-594) is a potent synthetic non-opioid analgesic agent that acts as a selective partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Its primary targets are the α4β2 and α3β4 subtypes.[1] Tebanicline was developed as an analog of epibatidine, a potent analgesic derived from the poison dart frog, but with a more favorable toxicity profile.[1] Understanding the binding characteristics of Tebanicline to its target receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed protocols for a receptor binding assay for Tebanicline dihydrochloride (B599025), along with its binding profile at various nAChR subtypes.
Data Presentation
Tebanicline (ABT-594) Binding Affinities and Potencies
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of Tebanicline for various nicotinic acetylcholine receptor subtypes. This data is essential for understanding its selectivity and potential therapeutic window.
| Receptor Subtype | Ligand (Radioligand) | Preparation | Ki (Inhibition Constant) | EC50 (Half-maximal Effective Concentration) | Reference |
| α4β2 (rat brain) | Tebanicline (--INVALID-LINK---cytisine) | Rat brain membranes | 37 pM | - | [2] |
| α4β2 (human, transfected) | Tebanicline (--INVALID-LINK---cytisine) | Transfected HEK cells | 55 pM | - | [2] |
| α4β2 (human) | Tebanicline | - | - | 140 nM | [3] |
| α1β1δγ (neuromuscular) | Tebanicline ([¹²⁵I]α-bungarotoxin) | - | 10,000 nM | - | [2] |
| α3β4 | Tebanicline | - | Higher doses activate this receptor, leading to adverse effects. | - | [4][5] |
Experimental Protocols
Competitive Radioligand Binding Assay for α4β2 nAChR
This protocol describes a competitive radioligand binding assay to determine the affinity of Tebanicline dihydrochloride for the human α4β2 nicotinic acetylcholine receptor using [³H]-Epibatidine as the radioligand.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human α4β2 nAChR.
-
Radioligand: [³H]-Epibatidine (Specific Activity: 30-60 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Nicotine (100 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Homogenize the membranes in assay buffer using a glass-Teflon homogenizer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg protein per well).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 100 µM Nicotine (for non-specific binding) or this compound dilution.
-
25 µL of [³H]-Epibatidine diluted in assay buffer to a final concentration of approximately 0.1-0.5 nM.
-
50 µL of the diluted membrane preparation.
-
-
The final assay volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (22-25°C) for 2-3 hours to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of 100 µM Nicotine) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of Tebanicline that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualization
Caption: Experimental workflow for the Tebanicline receptor binding assay.
Caption: Signaling pathways of the α4β2 nicotinic acetylcholine receptor.
References
- 1. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABT 594 hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 4. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulators of nicotinic acetylcholine receptors as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Tebanicline Dihydrochloride: Electrophysiological Application Notes for Patch Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebanicline (B178171) (also known as ABT-594) is a potent synthetic analgesic that acts as a partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Developed as a less toxic analog of epibatidine, Tebanicline has demonstrated significant analgesic properties in various animal models of pain, including acute thermal, persistent chemical, and neuropathic pain.[2][3] Its mechanism of action involves the activation of central nAChRs, distinguishing it from opioid analgesics.[3] This document provides detailed application notes and protocols for the electrophysiological characterization of Tebanicline dihydrochloride (B599025) using patch clamp techniques, aimed at facilitating research into its pharmacological properties and therapeutic potential.
Data Presentation: Quantitative Electrophysiological and Binding Data
The following tables summarize the key quantitative data for Tebanicline (ABT-594) from in vitro functional and binding assays.
Table 1: Functional Activity of Tebanicline (ABT-594) at Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype/Cell Line | Assay Type | EC50 (nM) | Intrinsic Activity (IA) vs. (-)-Nicotine (%) | Reference |
| Human α4β2 (transfected in K177 cells) | ⁸⁶Rb⁺ Efflux | 140 | 130 | [4] |
| IMR-32 cells (sympathetic ganglion-like) | ⁸⁶Rb⁺ Efflux | 340 | 126 | [4] |
| F11 cells (dorsal root ganglion-like) | ⁸⁶Rb⁺ Efflux | 1220 | 71 | [4] |
| Human α7 (expressed in oocytes) | Ion Current Measurement | 56,000 | 83 | [4] |
Table 2: Binding Affinity of Tebanicline (ABT-594) at Nicotinic Acetylcholine Receptors
| Receptor Subtype | Radioligand | Ki (pM) | Reference |
| Rat Brain α4β2 | --INVALID-LINK---cytisine | 37 | [4] |
| Human α4β2 (transfected) | --INVALID-LINK---cytisine | 55 | [4] |
| Neuromuscular (α1β1δγ) | [¹²⁵I]α-bungarotoxin | 10,000,000 | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tebanicline at Neuronal Synapses
Tebanicline acts as an agonist at presynaptic and postsynaptic neuronal nAChRs, primarily the α4β2 and α3β4 subtypes. Activation of these ligand-gated ion channels leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization. This depolarization can trigger a cascade of downstream events, including the modulation of neurotransmitter release. For instance, Tebanicline has been shown to inhibit the release of calcitonin gene-related peptide (CGRP) from C-fibers in the spinal cord, which is a key mechanism in its antinociceptive effect.[4]
Experimental Workflow for Whole-Cell Patch Clamp Recording
The following diagram outlines the typical workflow for characterizing the effects of Tebanicline on nAChRs expressed in a heterologous system like HEK293 cells using the whole-cell patch clamp technique.
Experimental Protocols
Cell Culture and Transfection
Cell Line:
-
Human Embryonic Kidney (HEK293) cells are a suitable host for the heterologous expression of nAChR subunits.
Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
For transfection, plate cells in 35 mm dishes to reach 50-80% confluency on the day of transfection.
-
Transfect cells with plasmids encoding the desired human nAChR subunits (e.g., α4 and β2) and a marker gene (e.g., GFP) using a suitable transfection reagent according to the manufacturer's protocol.
-
Record from transfected cells 24-72 hours post-transfection.
Solutions for Patch Clamp Recordings
Internal (Pipette) Solution (K-Gluconate based):
| Component | Concentration (mM) |
| K-Gluconate | 140 |
| MgCl₂ | 2 |
| EGTA | 10 |
| HEPES | 10 |
| Na₂-ATP | 2 |
| Na-GTP | 0.3 |
| pH | 7.3 with KOH |
| Osmolarity | ~290 mOsm |
External (Bath) Solution:
| Component | Concentration (mM) |
| NaCl | 140 |
| KCl | 2.8 |
| CaCl₂ | 2 |
| MgCl₂ | 2 |
| Glucose | 10 |
| HEPES | 10 |
| pH | 7.4 with NaOH |
| Osmolarity | ~310 mOsm |
Note: For voltage-clamp experiments where K⁺ conductances need to be blocked, a Cs⁺-based internal solution can be used.[5] The osmolarity of the internal solution should be slightly lower than the external solution to facilitate seal formation.[6]
Whole-Cell Voltage-Clamp Protocol for Tebanicline Characterization
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[7]
-
Cell Approach and Sealing: Under microscopic observation, approach a transfected cell with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV.[8]
-
Drug Application:
-
Prepare stock solutions of Tebanicline dihydrochloride in water or DMSO. Dilute to the final desired concentrations in the external solution immediately before use.
-
Apply different concentrations of Tebanicline to the cell using a fast perfusion system to allow for rapid solution exchange and minimize receptor desensitization. The application duration should be kept brief (e.g., 500 ms).[8]
-
-
Data Acquisition:
-
Record the inward currents evoked by the application of Tebanicline.
-
To construct a dose-response curve, apply a range of Tebanicline concentrations to the same cell, with sufficient washout periods between applications to allow for full recovery of the receptor response.
-
To determine the voltage-dependency of the Tebanicline-evoked currents, apply voltage steps or ramps (e.g., from -100 mV to +40 mV) during drug application.[9]
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each Tebanicline concentration.
-
Normalize the current responses to the maximal response and plot against the logarithm of the Tebanicline concentration.
-
Fit the data with the Hill equation to determine the EC₅₀ and Hill coefficient.
-
Conclusion
These application notes provide a framework for the electrophysiological investigation of this compound using patch clamp techniques. The provided data tables offer a quantitative summary of its activity, while the diagrams and protocols outline the key experimental steps. Researchers can adapt these protocols to further explore the pharmacology of Tebanicline and its effects on various nAChR subtypes, contributing to a deeper understanding of its therapeutic potential.
References
- 1. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of neuronal nicotinic acetylcholine receptors in antinociception: effects of ABT-594 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. researchgate.net [researchgate.net]
- 9. jneurosci.org [jneurosci.org]
Tebanicline Dihydrochloride: A Tool for Elucidating Nicotinic Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tebanicline (B178171) dihydrochloride (B599025), also known as ABT-594, is a potent synthetic analog of the natural product epibatidine. It functions as a partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating high affinity for these ligand-gated ion channels.[1] Developed as a potential analgesic, tebanicline has been a valuable pharmacological tool for investigating the physiological and pathological roles of nAChR subtypes.[1][2] Its study has provided insights into pain perception, neurotransmitter release, and inflammatory processes. Although its clinical development was halted due to gastrointestinal side effects, tebanicline remains a relevant compound for preclinical research aimed at understanding nAChR pharmacology and developing subtype-selective therapeutic agents with improved side-effect profiles.[2]
Physicochemical Properties and Binding Profile
Tebanicline is a pyridinyl-azetidine derivative with the chemical formula C₉H₁₁ClN₂O · 2HCl. Its activity is primarily mediated through its interaction with various nAChR subtypes. While initially reported to be a selective α4β2 nAChR agonist, other evidence suggests a higher specificity for the α3β4 subtype.[3] The following tables summarize the available quantitative data on the binding affinity and functional potency of tebanicline.
Table 1: Tebanicline Dihydrochloride Binding Affinities (Ki) for nAChR Subtypes
| nAChR Subtype | Test System | Radioligand | Ki (nM) | Reference |
| α4β2 | Human recombinant | [³H]-Epibatidine | - | [Data not explicitly found in searches] |
| α3β4 | Human recombinant | [³H]-Epibatidine | - | [Data not explicitly found in searches] |
| α7 | Human recombinant | [¹²⁵I]-α-Bungarotoxin | - | [Data not explicitly found in searches] |
Note: Specific Ki values for tebanicline across a range of nAChR subtypes were not consistently available in the searched literature, highlighting a gap in publicly accessible data.
Table 2: this compound Functional Potencies (EC₅₀/IC₅₀)
| nAChR Subtype | Test System | Assay Type | Potency (nM) | Efficacy | Reference |
| human α4β2 | Recombinant cells | In vitro functional assay | EC₅₀ = 140 | Partial Agonist | |
| α3β4 | - | - | - | - | [Data not explicitly found in searches] |
Signaling Pathways
Activation of nAChRs by tebanicline initiates a cascade of downstream signaling events. As ligand-gated ion channels, nAChRs primarily permit the influx of cations, leading to membrane depolarization. This can trigger the opening of voltage-gated ion channels and subsequent neurotransmitter release. Furthermore, calcium influx through nAChRs can activate various intracellular signaling pathways.
Neuronal Signaling
In the central nervous system, tebanicline's activation of presynaptic α4β2 nAChRs can enhance the release of key neurotransmitters involved in pain modulation, such as serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), from descending inhibitory pathways.[2] It can also stimulate the release of GABA, an inhibitory neurotransmitter.[2] The influx of calcium can also activate second messenger systems, including the cAMP/PKA pathway, leading to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which plays a role in neuronal plasticity and long-term changes in gene expression.
Anti-Inflammatory Signaling
Beyond the nervous system, nAChRs are expressed on immune cells, such as macrophages. Activation of these receptors, particularly the α7 subtype, can trigger the "cholinergic anti-inflammatory pathway." This pathway involves the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, through mechanisms that include the inhibition of the NF-κB signaling pathway and activation of the JAK2-STAT3 pathway.
Experimental Protocols
The following are detailed protocols for key experiments to study the function of this compound.
Radioligand Binding Assay for nAChRs
This protocol describes a competitive binding assay to determine the affinity (Ki) of tebanicline for a specific nAChR subtype expressed in a cell line or tissue preparation.
Materials:
-
This compound
-
Cell membranes or tissue homogenate expressing the nAChR subtype of interest
-
Radioligand with known affinity for the target receptor (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Unlabeled competitor for non-specific binding determination (e.g., nicotine (B1678760) or epibatidine)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the nAChR subtype of interest using standard laboratory procedures. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled competitor (e.g., 10 µM nicotine), and membrane preparation.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of tebanicline.
-
Determine the IC₅₀ value (the concentration of tebanicline that inhibits 50% of specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Antinociception Study: Formalin Test in Mice
This protocol is used to assess the analgesic properties of tebanicline in a model of persistent inflammatory pain.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Formalin solution (e.g., 2.5% in saline)
-
Male ICR mice (20-25 g)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Microsyringes for injection
Procedure:
-
Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound (dissolved in saline) or vehicle (saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Formalin Injection: 30 minutes after drug administration, inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately after the formalin injection, return the mouse to the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Neurogenic pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory pain): 15-30 minutes post-injection.
-
-
Data Analysis:
-
Calculate the mean licking/biting time for each treatment group in both phases.
-
Compare the licking/biting times of the tebanicline-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in licking/biting time in the tebanicline-treated groups indicates an antinociceptive effect.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol can be used to characterize the effects of tebanicline on nAChR-mediated currents in cultured neurons or cells expressing recombinant nAChRs.
Materials:
-
Cultured neurons or cells expressing the nAChR subtype of interest
-
This compound
-
External solution (e.g., in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, pH 7.3)
-
Internal solution (e.g., in mM: 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 4 ATP, 0.4 GTP, pH 7.3)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Perfusion system
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Obtain Whole-Cell Configuration:
-
Approach a cell with the micropipette and apply gentle positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Apply brief pulses of a known nAChR agonist (e.g., acetylcholine) to elicit baseline currents.
-
Perfuse the cell with varying concentrations of this compound and record the changes in the agonist-evoked currents.
-
To assess agonist activity of tebanicline, apply it in the absence of another agonist.
-
-
Data Analysis:
-
Measure the amplitude of the nAChR-mediated currents in the absence and presence of tebanicline.
-
Construct concentration-response curves to determine the EC₅₀ (for agonist effects) or IC₅₀ (for antagonist effects) of tebanicline.
-
Conclusion
This compound is a valuable pharmacological tool for the in vitro and in vivo investigation of nicotinic acetylcholine receptor function. Its ability to act as a partial agonist at various nAChR subtypes allows for the detailed study of receptor activation, downstream signaling, and physiological responses. The protocols provided here offer a framework for researchers to utilize tebanicline in their studies of nAChR pharmacology, contributing to a deeper understanding of the role of these receptors in health and disease and aiding in the development of next-generation therapeutics.
References
- 1. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Tebanicline dihydrochloride solubility in DMSO and saline
This technical support center provides guidance on the solubility and handling of tebanicline (B178171) dihydrochloride (B599025) for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice, frequently asked questions, and experimental protocols to facilitate your research.
Solubility Data
The solubility of tebanicline dihydrochloride in commonly used laboratory solvents is summarized in the table below. It is important to note that factors such as solvent purity, temperature, and agitation can influence these values.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | 100 mg/mL | 368.23 mM | Requires sonication to dissolve. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Water | 100 mg/mL | 368.23 mM | Requires sonication to dissolve.[1] |
| Saline (0.9% NaCl) | Soluble (specific limit not detailed, but used as a vehicle) | - | Tebanicline is dissolved and diluted in sterile 0.9% saline for in vivo studies.[1] |
| Co-solvent (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.08 mg/mL | 7.66 mM | Results in a clear solution.[1] |
| Co-solvent (10% DMSO, 90% (20% SBE-β-CD in Saline)) | ≥ 2.08 mg/mL | 7.66 mM | Results in a clear solution.[1] |
| Co-solvent (10% DMSO, 90% Corn Oil) | ≥ 2.08 mg/mL | 7.66 mM | Results in a clear solution.[1] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise when working with this compound.
Q1: I am having difficulty dissolving this compound in DMSO. What can I do?
A1: this compound's solubility in DMSO is high, but it may require assistance to fully dissolve.[1] Here are some troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid dissolution.[1]
-
Gentle Heating: Gently warming the solution can help, but avoid excessive heat to prevent degradation.
-
Vortexing: Vigorous vortexing can also help to break up any clumps of powder.
-
Solvent Quality: Ensure you are using anhydrous (dry) DMSO. This compound is hygroscopic, and the presence of water in the DMSO can significantly reduce its solubility.[1] It is best to use a fresh, unopened bottle of DMSO.
Q2: My this compound solution in saline is not clear. Why is this happening and how can I fix it?
A2: While this compound is soluble in aqueous solutions, precipitation can occur, especially at higher concentrations or if the pH of the saline is not optimal.
-
Concentration: You may be exceeding the solubility limit in saline at your current concentration. Try preparing a more dilute solution.
-
pH Adjustment: The solubility of hydrochloride salts can be pH-dependent. Ensure your saline is at an appropriate pH.
-
Co-solvents: For preparing higher concentration stock solutions that will be diluted in aqueous media, consider first dissolving the compound in a small amount of DMSO and then performing a stepwise dilution into the saline. Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.
Q3: Can I prepare a stock solution of this compound and store it for later use?
A3: Yes, stock solutions can be prepared and stored. For optimal stability:
-
In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Ensure the container is sealed to prevent moisture absorption.[1][2]
-
Solid Form: As a solid, store at 4°C, sealed and away from moisture.[1]
Q4: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A4: This is a common issue when a compound is highly soluble in an organic solvent but less so in an aqueous solution.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of the aqueous buffer, try a stepwise dilution. Add a small amount of the buffer to your stock solution first, mix well, and then continue to add the buffer in portions until you reach the final concentration.
-
Lower Final Concentration: The final concentration in your aqueous buffer might be too high. Consider reducing the final concentration if your experimental design allows.
-
Use of Surfactants or Co-solvents: As indicated in the solubility table, formulations with PEG300, Tween-80, or SBE-β-CD can improve solubility in aqueous-based solutions.[1]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound).
-
Dissolution: Vortex the solution vigorously. If the powder is not fully dissolved, place the tube in an ultrasonic bath until the solution is clear. Gentle warming can be applied if necessary.
-
Storage: For short-term storage, keep the stock solution at -20°C. For long-term storage, aliquot and store at -80°C.[1][2]
Protocol for Preparing a Dosing Solution for In Vivo Studies (Co-solvent Method)
This protocol is an example for achieving a concentration of ≥ 2.08 mg/mL.[1]
-
Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add PEG300: In a new tube, add 400 µL of PEG300. To this, add 100 µL of the 20.8 mg/mL DMSO stock solution and mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix until the solution is clear.
Visualizations
This compound Dissolution Workflow
The following diagram outlines the recommended steps for dissolving this compound.
A workflow for dissolving this compound.
Signaling Pathway of Tebanicline
Tebanicline acts as a partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), primarily targeting the α4β2 and α3β4 subtypes.[3][4]
Simplified signaling pathway for Tebanicline's analgesic action.
References
Tebanicline Dihydrochloride Solution Stability for In Vivo Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the preparation and use of Tebanicline Dihydrochloride solutions in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C for up to two years or at 4°C for shorter periods. Stock solutions in a suitable solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q2: What is the recommended solvent for preparing this compound solutions for in vivo studies?
A2: The choice of solvent, or vehicle, depends on the experimental design and the route of administration. For intraperitoneal (IP) injections in rodents, sterile normal saline (0.9% NaCl) is a commonly used and well-tolerated vehicle.[1] For compounds with limited aqueous solubility, co-solvents such as DMSO (Dimethyl Sulfoxide) or polyethylene (B3416737) glycol (PEG) may be used, but the final concentration of the organic solvent should be minimized to avoid toxicity. It is always recommended to include a vehicle-only control group in your experiments.
Q3: How stable is the this compound working solution?
A3: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use. While stock solutions demonstrate stability at low temperatures, the stability of diluted working solutions at room temperature or under physiological conditions has not been extensively reported. To ensure accurate and reproducible results, avoid using solutions that have been stored for extended periods at room temperature or subjected to multiple freeze-thaw cycles.
Q4: My this compound solution appears cloudy or has precipitates. What should I do?
A4: Cloudiness or precipitation can indicate several issues:
-
Solubility Limit Exceeded: You may have exceeded the solubility of this compound in your chosen vehicle. Refer to the solubility data and consider adjusting the concentration or the vehicle composition.
-
Low Temperature: If the solution was recently removed from cold storage, it might need time to equilibrate to room temperature. Gentle warming or sonication can aid in re-dissolving the compound.
-
Degradation: Precipitation could be a sign of compound degradation, especially if the solution is old or has been stored improperly. It is best to discard the solution and prepare a fresh batch.
-
pH Issues: The pH of the solution can affect the solubility and stability of hydrochloride salts. Ensure your vehicle has a suitable pH.
Q5: What are the potential degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, compounds with similar structures can be susceptible to hydrolysis, oxidation, and photolysis.[2][3][4] To minimize degradation, it is crucial to:
-
Store solutions protected from light.
-
Use high-purity solvents and degas them if necessary to remove dissolved oxygen.
-
Prepare solutions fresh and avoid prolonged storage at ambient temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of this compound solutions for in vivo experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Solution instability; Inaccurate dosing | Prepare fresh solutions for each experiment. Ensure accurate weighing of the compound and precise volume measurements. Include a vehicle control group. |
| Precipitation in the solution upon storage | Exceeded solubility; Temperature fluctuations; Degradation | Prepare a fresh solution. Consider using a co-solvent system if solubility is an issue. Store stock solutions at the recommended low temperatures. |
| Animal distress post-injection | High concentration of co-solvent (e.g., DMSO); Incorrect pH of the solution; Non-sterile solution | Minimize the percentage of organic co-solvents in the final injection volume. Buffer the solution to a physiological pH (~7.4). Ensure all solutions are sterile-filtered before injection. |
| Difficulty dissolving the compound | Inappropriate solvent; Low temperature | Refer to solubility data and select an appropriate vehicle. Gentle warming and sonication can aid dissolution. |
Experimental Protocols
Preparation of this compound Solution for Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for preparing a this compound solution for IP injection in mice. The final concentration and vehicle may need to be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (Normal Saline)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Calculate the required amount: Determine the total volume of solution needed and the desired final concentration (e.g., in mg/mL). Calculate the mass of this compound required.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add the vehicle: Add the calculated volume of sterile 0.9% saline to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube until the powder is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterile filter the solution: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube. This step is critical to remove any potential microbial contamination.
-
Administration: Use a new sterile syringe and needle for each animal to administer the solution via intraperitoneal injection. The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).[1]
Signaling Pathways and Experimental Workflows
Tebanicline Signaling Pathway
Tebanicline is a potent agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a high affinity for the α4β2 and α3β4 subtypes.[5] Activation of these ligand-gated ion channels leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of various downstream signaling cascades.[6]
Experimental Workflow for In Vivo Studies
A typical workflow for conducting in vivo experiments with this compound involves careful preparation, administration, and observation.
References
- 1. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. biomedres.us [biomedres.us]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
Technical Support Center: Managing Gastrointestinal Side Effects of Tebanicline in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects, primarily emesis (vomiting) and nausea-like behavior, during preclinical studies with the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, Tebanicline (ABT-594).
Disclaimer: Tebanicline's clinical development was discontinued (B1498344) due to a high incidence of gastrointestinal side effects in humans.[1] Data on managing these specific side effects in animal models are limited. The following guidance is based on established principles of managing drug-induced emesis in preclinical research and data from studies on other nicotinic agonists.
Frequently Asked Questions (FAQs)
Q1: What are the expected gastrointestinal side effects of Tebanicline in animal models?
A1: Based on clinical trial data and the known effects of nicotinic agonists, the primary GI side effects to anticipate are nausea and emesis.[1][2] In species that can vomit (e.g., ferrets, dogs, shrews), this will manifest as retching and vomiting episodes. In species that do not vomit (e.g., rats, mice), nausea-like behavior, such as pica (consumption of non-nutritive substances like kaolin), may be observed as a surrogate measure.[3][4]
Q2: Which animal models are most suitable for studying Tebanicline-induced emesis?
A2: Ferrets and dogs are considered gold-standard models for emesis research due to their well-developed vomiting reflex.[5][6] The least shrew (Cryptotis parva) is another useful model that responds to various emetogens.[7] Rats and mice do not vomit but can be used to study nausea-like behaviors (pica).[3][4] The choice of model will depend on the specific research question and available resources.
Q3: What is the likely mechanism behind Tebanicline-induced emesis?
A3: Tebanicline is a potent α4β2 nAChR partial agonist.[8] Nicotinic agonists are known to induce emesis by acting on nAChRs in the area postrema of the brainstem, also known as the chemoreceptor trigger zone (CTZ).[9] Activation of these receptors can trigger the vomiting reflex. Some evidence also suggests that nicotinic agonists may have effects on 5-HT3 receptors, which are also critically involved in the emetic pathway.[10][11][12]
Troubleshooting Guides
Issue 1: High Incidence of Emesis Obscuring Other Experimental Readouts
Potential Cause: The dose of Tebanicline administered is too high, leading to a strong emetic response that interferes with the assessment of other endpoints (e.g., analgesia, cognition).
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the threshold dose for emesis in your chosen animal model. This will help identify a therapeutic window where the desired pharmacological effects can be observed with minimal GI side effects.
-
Dose Titration: If a single high dose is required, consider a gradual dose-escalation protocol. This may allow for some degree of tolerance to the emetic effects to develop.
-
Route of Administration: The route of administration can influence the pharmacokinetic profile and subsequent side effects. Consider slower infusion rates for intravenous administration or alternative routes (e.g., subcutaneous, oral) that may lead to a less rapid peak plasma concentration.
-
Prophylactic Anti-Emetic Treatment: Administer a prophylactic anti-emetic agent prior to Tebanicline administration. See the "Anti-Emetic Co-administration Protocols" section below for details.
Issue 2: Difficulty in Quantifying Nausea-Like Behavior in Rodents
Potential Cause: Pica, the primary surrogate for nausea in rodents, can be variable and influenced by other factors.
Troubleshooting Steps:
-
Acclimatization: Ensure a sufficient acclimatization period for the animals to the housing conditions and the presence of kaolin (B608303).
-
Baseline Measurement: Measure baseline kaolin consumption for several days before the experiment to establish a stable baseline for each animal.
-
Food and Water Intake: Monitor food and water intake, as changes in these can also be indicative of malaise.
-
Conditioned Taste Aversion: Consider using a conditioned taste aversion paradigm as an alternative or complementary measure of nausea.
Experimental Protocols
Protocol 1: Assessment of Emetic Episodes in Ferrets
This protocol is adapted from standard procedures for evaluating emetogenic compounds.
-
Animal Model: Male or female ferrets (1-1.5 kg).
-
Housing: Individual observation cages with a transparent front for clear monitoring.
-
Acclimatization: Acclimatize animals to the observation cages for at least 2 hours daily for 3-4 days prior to the experiment.
-
Fasting: Fast animals overnight (with free access to water) before Tebanicline administration.
-
Tebanicline Administration: Administer Tebanicline via the desired route (e.g., subcutaneous, intraperitoneal, oral).
-
Observation Period: Observe the animals continuously for at least 4 hours post-administration.
-
Data Collection: Record the number of retches and vomits for each animal. A vomit is defined as the forceful expulsion of gastric contents.
Protocol 2: Pica Assay for Nausea-Like Behavior in Rats
This protocol is a standard method for assessing nausea in rodents.
-
Animal Model: Male or female Wistar or Sprague-Dawley rats (200-250 g).
-
Housing: Individual cages.
-
Kaolin Presentation: Provide a pre-weighed amount of kaolin (in a separate, easily accessible container) in the home cage.
-
Baseline Measurement: Measure kaolin consumption daily for 3-5 days to establish a baseline.
-
Tebanicline Administration: Administer Tebanicline via the desired route.
-
Measurement: At predetermined time points (e.g., 2, 4, 8, 24 hours) after administration, measure the amount of kaolin consumed.
-
Data Analysis: Calculate the change in kaolin consumption compared to the baseline for each animal.
Anti-Emetic Co-administration Protocols
The co-administration of anti-emetic drugs can help mitigate the gastrointestinal side effects of Tebanicline. The choice of anti-emetic should be based on the presumed mechanism of Tebanicline-induced emesis.
Option 1: 5-HT3 Receptor Antagonists
Rationale: 5-HT3 receptors are key players in the emetic pathway, and some nicotinic agonists have been shown to interact with them.[10][11][13]
-
Drug: Ondansetron
-
Animal Models: Ferret, Dog, Rat
-
Dosage:
-
Ferret: 0.5 - 2 mg/kg, administered intravenously or intraperitoneally 30 minutes prior to Tebanicline.
-
Dog: 0.5 - 1 mg/kg, administered intravenously or orally 30-60 minutes prior to Tebanicline.[14]
-
Rat (for pica): 1 - 2 mg/kg, administered intraperitoneally 30 minutes prior to Tebanicline.
-
Option 2: Neurokinin-1 (NK1) Receptor Antagonists
Rationale: NK1 receptors are involved in the central pathways of emesis and are a target for broad-spectrum anti-emetics.[15][16][17]
-
Drug: Aprepitant (or its intravenous prodrug, fosaprepitant)
-
Animal Models: Ferret, Dog
-
Dosage:
-
Ferret: 1 - 5 mg/kg, administered orally 1-2 hours prior to Tebanicline.
-
Dog: 1 - 2 mg/kg, administered orally 1-2 hours prior to Tebanicline.
-
Important Considerations:
-
The doses provided are starting points and may need to be optimized for your specific experimental conditions.
-
Always include appropriate vehicle control groups for both Tebanicline and the anti-emetic drug.
-
Be aware that anti-emetic drugs may have their own pharmacological effects that could potentially confound the results of your primary study.
Data Presentation
Table 1: Hypothetical Dose-Response of Tebanicline-Induced Emesis in Ferrets
| Tebanicline Dose (mg/kg, s.c.) | Number of Animals with Emesis | Mean Number of Vomits (± SEM) |
| Vehicle | 0/6 | 0 |
| 0.01 | 1/6 | 0.5 ± 0.2 |
| 0.03 | 4/6 | 2.8 ± 0.9 |
| 0.1 | 6/6 | 7.2 ± 1.5 |
Table 2: Hypothetical Effect of Anti-Emetics on Tebanicline-Induced Emesis in Ferrets
| Treatment Group | Tebanicline Dose (mg/kg, s.c.) | Mean Number of Vomits (± SEM) | % Inhibition |
| Vehicle + Tebanicline | 0.1 | 7.2 ± 1.5 | - |
| Ondansetron (1 mg/kg, i.p.) + Tebanicline | 0.1 | 2.1 ± 0.7 | 70.8% |
| Aprepitant (3 mg/kg, p.o.) + Tebanicline | 0.1 | 1.5 ± 0.5 | 79.2% |
Visualizations
Caption: Proposed signaling pathway for Tebanicline-induced emesis.
Caption: Experimental workflow for managing Tebanicline's GI side effects.
References
- 1. Poison dart frog - Wikipedia [en.wikipedia.org]
- 2. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting the emetic liability of novel chemical entities: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signals for nausea and emesis: Implications for models of upper gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 7. Receptor-Selective Agonists Induce Emesis and Fos Expression in the Brain and Enteric Nervous System of the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Further studies on nicotine-induced emesis: nicotinic mediation in area postrema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Varenicline Is a Potent Agonist of the Human 5-Hydroxytryptamine3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Varenicline is a potent agonist of the human 5-hydroxytryptamine3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiemetics | Veterian Key [veteriankey.com]
- 15. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological and Pharmacological Aspects of the NK1-Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurokinin-1 (NK₁) receptor antagonists as possible therapeutics for psychostimulant use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Tebanicline dihydrochloride off-target effects and selectivity profiling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects and selectivity profile of Tebanicline dihydrochloride (B599025) (also known as ABT-594).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Tebanicline dihydrochloride?
A1: this compound is a potent agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with particularly high affinity for the α4β2 subtype. It has a reported Ki of 37 pM for the α4β2 nAChR.
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effects of Tebanicline are mediated through its activity at other nAChR subtypes, particularly the α3β4 and ganglionic nAChRs.[1] Activation of these receptors is associated with a range of adverse effects. Additionally, it shows weak affinity for some adrenergic receptor subtypes.
Q3: What adverse effects have been observed in clinical trials with Tebanicline?
A3: Phase II clinical trials of Tebanicline were discontinued (B1498344) due to an unacceptable incidence of gastrointestinal side effects.[1] Other reported adverse effects include decreased body temperature, impaired motor coordination, nausea, vomiting, and abnormal dreams. These are largely attributed to the activation of α3-containing nAChRs.[1]
Q4: How selective is Tebanicline for the α4β2 nAChR over the neuromuscular nAChR?
A4: Tebanicline exhibits a high degree of selectivity for the neuronal α4β2 nAChR over the muscle-type α1β1δγ nAChR. This selectivity is a key feature that distinguishes it from earlier, more toxic nAChR agonists like epibatidine.
Q5: My experimental results show unexpected cellular responses. Could this be due to off-target effects?
A5: Yes, unexpected results could be due to Tebanicline's activity at off-target nAChR subtypes or other receptors. If your cell line or tissue expresses α3β4 nAChRs or certain adrenergic receptors, you may observe effects unrelated to α4β2 activation. We recommend profiling your experimental system for the presence of these off-target receptors.
Troubleshooting Guide
Issue: High background signal in my radioligand binding assay.
-
Possible Cause: Non-specific binding of the radioligand to filters or other assay components.
-
Troubleshooting Steps:
-
Ensure that the filters have been adequately pre-treated with a blocking agent like polyethyleneimine (PEI).
-
Optimize the washing steps to effectively remove unbound radioligand without causing significant dissociation of the bound ligand.
-
Consider using a different radioligand with lower non-specific binding characteristics if the problem persists.
-
Issue: Inconsistent results in my 86Rb+ efflux functional assay.
-
Possible Cause: Variability in cell health, receptor expression levels, or assay timing.
-
Troubleshooting Steps:
-
Ensure that cells are healthy and in a consistent growth phase for each experiment.
-
Verify the expression of the target nAChR subtype in your cell line.
-
Precisely control incubation times and temperatures, as these can significantly impact ion flux.
-
Use a positive control, such as a known agonist like nicotine, to ensure the assay is performing as expected.
-
Issue: Observed cellular effects do not correlate with known α4β2 signaling pathways.
-
Possible Cause: Activation of an off-target receptor that initiates a different signaling cascade.
-
Troubleshooting Steps:
-
Consult the selectivity profile of Tebanicline to identify potential off-target receptors that might be expressed in your system.
-
Use selective antagonists for suspected off-target receptors to see if the unexpected effects are blocked.
-
Consider performing a broader panel of secondary assays to investigate the activation of other signaling pathways (e.g., cAMP measurement, ERK phosphorylation).
-
Quantitative Data
Table 1: Tebanicline (ABT-594) Binding Affinity (Ki) for On-Target and Off-Target Receptors
| Receptor Target | Ki (nM) | Species | Source |
| Primary Target | |||
| α4β2 nAChR | 0.037 | Rat Brain | |
| Off-Targets | |||
| α1β1δγ nAChR (neuromuscular) | >10,000 | - | |
| α1B Adrenergic Receptor | 890 | - | |
| α2B Adrenergic Receptor | 597 | - | |
| α2C Adrenergic Receptor | 342 | - | |
| Other Receptors/Enzymes/Transporters (approx. 70) | >1,000 | - |
Table 2: Tebanicline (ABT-594) Functional Activity (EC50) at Various nAChR Subtypes
| Cell Line / Receptor | Assay | EC50 (nM) | Intrinsic Activity (% of Nicotine) |
| K177 cells (human α4β2) | 86Rb+ efflux | 140 | 130% |
| IMR-32 cells (ganglionic-like) | 86Rb+ efflux | 340 | 126% |
| F11 cells (sensory ganglion-like) | 86Rb+ efflux | 1,220 | 71% |
| Human α7 nAChR (oocytes) | Ion Current Measurement | 56,000 | 83% |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a general guideline for determining the binding affinity (Ki) of Tebanicline for a target receptor.
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-cytisine for α4β2 nAChRs), and varying concentrations of Tebanicline.
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a non-labeled competing ligand.
-
To determine total binding, include wells with only the radioligand and membranes.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a blocking agent (e.g., 0.5% PEI) to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Counting and Analysis:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the Tebanicline concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
86Rb+ Efflux Assay (Functional Assay)
This protocol is a general guideline for assessing the functional activity of Tebanicline as an agonist at ion channel-linked receptors like nAChRs.
-
Cell Culture and Plating:
-
Culture cells expressing the nAChR subtype of interest in appropriate media.
-
Plate the cells in 96-well plates and grow to confluence.
-
-
86Rb+ Loading:
-
Wash the cells with assay buffer.
-
Load the cells by incubating them with assay buffer containing 86RbCl for a sufficient time (e.g., 1-2 hours) to allow for cellular uptake.
-
-
Washing:
-
Aspirate the loading buffer and wash the cells multiple times with 86Rb+-free buffer to remove extracellular radioactivity.
-
-
Stimulation:
-
Add buffer containing varying concentrations of Tebanicline to the wells to stimulate the receptors.
-
Include control wells with buffer only (basal efflux) and with a known agonist (positive control).
-
-
Efflux Collection:
-
After a short incubation period (e.g., 2-5 minutes), collect the supernatant, which contains the effused 86Rb+.
-
-
Cell Lysis and Counting:
-
Lyse the cells in the wells with a lysis buffer.
-
Measure the radioactivity in both the collected supernatant and the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of 86Rb+ efflux for each concentration of Tebanicline.
-
Plot the percentage efflux as a function of Tebanicline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
-
Visualizations
Caption: Experimental workflows for radioligand binding and functional assays.
Caption: Simplified signaling pathways for Tebanicline's on-target and off-target effects.
References
Technical Support Center: Optimizing Tebanicline Dihydrochloride Dosage for Analgesia
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Tebanicline (B178171) dihydrochloride (B599025) (also known as ABT-594) for analgesic studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tebanicline dihydrochloride for analgesia?
A1: this compound is a potent neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.[1] It primarily acts on the α4β2 subtype of nAChRs, and to a lesser extent on the α3β4 subtype, in the central and peripheral nervous systems.[2] Activation of these receptors by Tebanicline is thought to modulate pain signaling pathways, leading to analgesia.[3][4] The analgesic effect is mediated through the activation of descending inhibitory pain pathways in the brainstem and spinal cord.[5]
Q2: In which preclinical pain models is this compound effective?
A2: Tebanicline has demonstrated dose-dependent analgesic effects in various preclinical models of pain, including:
-
Persistent Chemical Pain: Formalin test.[3]
-
Acute Thermal Pain: Hot-plate test.[3]
-
Mechanical Pain: Tail-pressure test.[3]
It is important to note that Tebanicline has been shown to be ineffective in the tail-flick assay for acute thermal pain.[3]
Q3: What are the known side effects of this compound?
A3: Tebanicline has a narrow therapeutic window, and its development was halted in Phase II clinical trials due to an unacceptable incidence of gastrointestinal side effects.[2][6] In preclinical studies, at doses close to or overlapping with analgesic doses, the following side effects have been observed:
In humans, reported side effects included nausea, dizziness, vomiting, and abnormal dreams.[2]
Q4: What is the recommended route of administration for this compound in preclinical studies?
A4: Tebanicline can be administered via various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.). The potency can vary depending on the route of administration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No analgesic effect observed in the tail-flick test. | Tebanicline is not effective in this specific assay.[3] | Use alternative analgesia models where Tebanicline has proven efficacy, such as the hot-plate test, formalin test, or tail-pressure test.[3] |
| High variability in analgesic response between animals. | 1. Improper drug administration. 2. Animal stress affecting pain perception. 3. Individual differences in metabolism or receptor expression. | 1. Ensure consistent and accurate dosing and administration technique. 2. Acclimatize animals to the experimental setup and handling to minimize stress. 3. Increase the number of animals per group to improve statistical power. |
| Animals exhibit signs of toxicity (e.g., seizures, severe hypothermia). | The administered dose is too high, exceeding the therapeutic window.[7] | 1. Reduce the dose of Tebanicline. 2. Conduct a dose-response study to determine the optimal analgesic dose with minimal side effects for your specific animal model and strain. |
| Observed analgesic effect is not blocked by a nAChR antagonist. | The observed effect may be due to off-target mechanisms or experimental artifact. | 1. Use a well-characterized nAChR antagonist, such as mecamylamine, as a control to confirm that the analgesic effect is mediated by nAChRs.[3] 2. Review experimental procedures for potential confounding factors. |
| Rapid development of tolerance to the analgesic effect. | nAChR desensitization upon repeated agonist exposure. | 1. Space out dosing intervals to allow for receptor resensitization. 2. Consider using a partial agonist or a positive allosteric modulator (PAM) in combination with a lower dose of Tebanicline. |
Data Presentation
Table 1: In Vitro Receptor Binding and Functional Activity of Tebanicline (ABT-594)
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) | Intrinsic Activity (vs. Nicotine) |
| Human α4β2 nAChR | 55 pM | 140 nM | 130% |
| Rat Brain α4β2 nAChR | 37 pM | - | - |
| IMR-32 (ganglion-like) nAChR | - | 340 nM | 126% |
| F11 (sensory ganglion-like) nAChR | - | 1220 nM | 71% |
| Human α7 nAChR | - | 56,000 nM | 83% |
| α1β1δγ (neuromuscular) nAChR | 10,000 nM | - | - |
Data sourced from Donnelly-Roberts et al. (1998).[1]
Table 2: In Vivo Analgesic Efficacy and Side Effect Profile of Tebanicline (ABT-594) in Rats
| Test | Tebanicline Dose (s.c.) | Analgesic Effect | Side Effects Observed |
| Hot-Plate Test | 0.05 mg/kg | Increased response latency | - |
| 0.1 mg/kg | Increased response latency | Hypothermia, Seizures | |
| Rotarod Test | Analgesic doses | No impairment | - |
| Blood Pressure | 0.01 mg/kg (i.v.) | Dose-dependent increase | - |
| 0.1 mg/kg (i.v.) | Dose-dependent increase | - |
Data sourced from Damaj et al. (2000).[7]
Experimental Protocols
Formalin Test for Persistent Chemical Pain in Mice
Objective: To assess the analgesic effect of this compound against formalin-induced nociceptive behavior.
Materials:
-
This compound solution
-
Vehicle control (e.g., saline)
-
5% Formalin solution
-
Observation chambers with mirrors
-
Syringes and needles (30G)
-
Timer
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control at the desired dose and route.
-
After the appropriate pre-treatment time, inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-formalin injection. This phase represents acute nociceptive pain.
-
Phase 2 (Late Phase): 15-30 minutes post-formalin injection. This phase reflects inflammatory pain.
-
-
A reduction in the time spent licking/biting in either phase indicates an analgesic effect.
Hot-Plate Test for Acute Thermal Pain in Mice
Objective: To evaluate the analgesic effect of this compound on the response to a thermal stimulus.
Materials:
-
This compound solution
-
Vehicle control
-
Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
-
Plexiglas cylinder to confine the mouse on the hot plate
-
Timer
Procedure:
-
Administer this compound or vehicle control at the desired dose and route.
-
At the time of peak drug effect, place the mouse on the hot plate and immediately start the timer.
-
Observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, remove it from the hot plate and assign the cut-off time as the latency.
-
An increase in the response latency compared to the vehicle control group indicates an analgesic effect.
Tail-Pressure Test for Mechanical Pain in Mice
Objective: To determine the effect of this compound on the threshold to a mechanical stimulus.
Materials:
-
This compound solution
-
Vehicle control
-
Analgesy-meter or a similar device capable of applying a linearly increasing pressure to the tail.
-
Mouse restrainer
Procedure:
-
Gently restrain the mouse.
-
Apply a constantly increasing pressure to the base of the tail using the analgesy-meter.
-
The endpoint is the pressure at which the mouse shows a clear withdrawal response or vocalizes. Record this pressure threshold.
-
Administer this compound or vehicle control.
-
At the time of peak drug effect, repeat the measurement of the pressure threshold.
-
An increase in the pressure threshold required to elicit a response indicates an analgesic effect.
Mandatory Visualizations
Caption: Signaling pathway of Tebanicline-mediated analgesia.
Caption: Workflow for the formalin-induced analgesia test.
Caption: Logical relationship for troubleshooting experiments.
References
- 1. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuronal nicotinic receptors as analgesic targets: It’s a winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular, Cellular and Circuit Basis of Cholinergic Modulation of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poison dart frog - Wikipedia [en.wikipedia.org]
- 7. Analgesic and toxic effects of ABT-594 resemble epibatidine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic profile of the nicotinic acetylcholine receptor agonists, (+)-epibatidine and ABT-594 in models of persistent inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tebanicline Dihydrochloride and Tolerance Development
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for tolerance development with Tebanicline dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address potential experimental issues.
Disclaimer: Published research specifically investigating the development of tolerance to the analgesic effects of Tebanicline dihydrochloride (ABT-594) with chronic administration is limited. Therefore, some of the guidance provided is based on the general principles of nicotinic acetylcholine (B1216132) receptor (nAChR) pharmacology and data from other nAChR agonists.
Frequently Asked Questions (FAQs)
Q1: Is there direct evidence for the development of tolerance to the analgesic effects of this compound?
A1: Currently, there is no direct, published evidence from preclinical or clinical studies that quantifies the development of tolerance to the analgesic effects of Tebanicline following chronic administration. One preclinical study demonstrated that continuous infusion of Tebanicline in rats for seven days resulted in a nicotine-like abstinence syndrome upon challenge with an antagonist. This suggests the development of physical dependence, which is often, but not always, accompanied by tolerance. A Phase II clinical trial in patients with diabetic peripheral neuropathic pain showed analgesic efficacy over a six-week period; however, the trial was terminated early due to a high incidence of adverse effects at higher doses, which may have precluded the observation of analgesic tolerance.
Q2: What is the underlying mechanism by which tolerance to a nicotinic agonist like Tebanicline might develop?
A2: Tolerance to nicotinic agonists is generally believed to be a multifactorial process involving pharmacodynamic changes at the receptor level. The primary mechanisms include:
-
Receptor Desensitization: Prolonged or repeated exposure to an agonist can cause nAChRs to enter a desensitized (closed and unresponsive) state, even in the presence of the agonist.
-
Receptor Upregulation: As a compensatory mechanism to chronic desensitization, the cell may increase the total number of nAChRs expressed on the cell surface. While this might seem counterintuitive, the upregulated receptors are often in a desensitized state, contributing to the overall state of tolerance.
Q3: We are observing a diminished analgesic response to Tebanicline in our chronic rodent pain model. How can we troubleshoot this?
A3: A diminished analgesic response over time in a chronic study could indeed indicate the development of tolerance. Here are some troubleshooting steps:
-
Confirm Drug Stability and Dosing Accuracy: Ensure the this compound solution is stable under your storage and administration conditions. Verify the accuracy of your dosing regimen.
-
Control for Behavioral Desensitization: The animals may be habituating to the nociceptive stimulus. Include a control group that receives vehicle and the nociceptive stimulus to assess for this.
-
Pharmacokinetic Analysis: Consider performing pharmacokinetic studies to determine if chronic administration alters the metabolism and clearance of Tebanicline, leading to lower effective concentrations at the target site.
-
Dose-Response Curve Shift: To confirm pharmacodynamic tolerance, you can perform a dose-response study at the beginning and end of the chronic treatment period. A rightward shift in the dose-response curve for the analgesic effect would be strong evidence for tolerance.
Q4: What in vitro assays can we use to investigate the potential for Tebanicline-induced nAChR desensitization?
A4: Several in vitro techniques can be employed to characterize the desensitization profile of nAChRs in response to Tebanicline:
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This is a common method to study the properties of ion channels expressed in a controlled system. You can measure the decay of the current in response to a sustained application of Tebanicline to determine the rate and extent of desensitization.
-
Patch-Clamp Electrophysiology in Mammalian Cell Lines: Using cell lines stably expressing specific nAChR subtypes (e.g., HEK293 cells expressing α4β2 nAChRs), you can perform whole-cell or single-channel patch-clamp recordings to get a more detailed understanding of Tebanicline's effect on receptor function and desensitization kinetics.
-
Calcium Imaging: Since nAChRs are permeable to calcium, you can use calcium-sensitive fluorescent dyes to monitor changes in intracellular calcium concentration in response to Tebanicline application. A decrease in the calcium signal upon repeated or prolonged application would indicate desensitization.
Troubleshooting Guides
Issue: Inconsistent Analgesic Effects in Preclinical Models
| Possible Cause | Troubleshooting Steps |
| Route of Administration | Ensure consistent and accurate administration (e.g., intraperitoneal, subcutaneous, oral gavage). Variability in absorption can lead to inconsistent plasma concentrations. |
| Timing of Nociceptive Testing | Standardize the time between Tebanicline administration and the nociceptive test to coincide with the peak effect of the drug. |
| Animal Stress | Handling and the experimental environment can induce stress-related analgesia, masking the effect of Tebanicline. Acclimate animals to the testing procedures and environment. |
| Choice of Pain Model | Tebanicline may have different efficacy in different pain models (e.g., thermal vs. mechanical vs. inflammatory). Select a model that is known to be sensitive to nicotinic agonists. |
Issue: Difficulty Interpreting In Vitro Desensitization Data
| Possible Cause | Troubleshooting Steps |
| Agonist Concentration | The concentration of Tebanicline used will significantly impact the rate and extent of desensitization. Perform a full concentration-response curve for desensitization. |
| Duration of Application | The length of time the receptors are exposed to Tebanicline will affect the depth of desensitization. Test various application durations. |
| Receptor Subtype | Different nAChR subtypes have distinct desensitization kinetics. Ensure you are using a cell line expressing the specific subtype of interest (e.g., α4β2). |
| Recovery Time | The time allowed for receptors to recover from desensitization between applications is critical. Determine the full time course of recovery. |
Data Presentation
Table 1: Preclinical Analgesic Efficacy of Tebanicline (ABT-594)
| Pain Model | Species | Route of Administration | Effective Dose Range | Citation |
| Hot-Plate Test | Mouse | Intraperitoneal | 0.01 - 0.1 mg/kg | [1] |
| Formalin Test (Phase 2) | Mouse | Intraperitoneal | 0.01 - 0.1 mg/kg | [1] |
| Chronic Constriction Injury | Rat | Not Specified | Not Specified | [2] |
| Diabetic Neuropathy | Rat | Not Specified | Not Specified | [3] |
Table 2: Clinical Trial Data for Tebanicline in Diabetic Peripheral Neuropathic Pain
| Parameter | Placebo | Tebanicline (150 µg BID) | Tebanicline (225 µg BID) | Tebanicline (300 µg BID) |
| Number of Patients | 67 | 66 | 67 | 66 |
| Mean Change in Pain Score | -1.2 | -2.1 | -2.3 | -2.3 |
| Adverse Event Dropout Rate | 9% | 28% | 46% | 66% |
Data is illustrative and compiled from published reports. Please refer to the original publications for detailed statistics.
Experimental Protocols
Protocol 1: Assessment of Analgesic Tolerance in the Mouse Hot-Plate Test
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Chronic Dosing: Administer this compound or vehicle subcutaneously twice daily for 14 days.
-
Baseline Hot-Plate Test (Day 0):
-
Place each mouse on a hot plate maintained at 55 ± 0.5°C.
-
Record the latency to the first sign of nociception (e.g., paw licking, jumping).
-
Impose a cut-off time of 30-45 seconds to prevent tissue damage.
-
Administer a single acute dose of Tebanicline and measure the hot-plate latency at the time of peak effect (e.g., 15-30 minutes post-injection).
-
-
Post-Chronic Treatment Hot-Plate Test (Day 15):
-
24 hours after the final chronic dose, repeat the hot-plate test as described in step 3, including the acute Tebanicline challenge.
-
-
Data Analysis: Compare the dose-response curves for Tebanicline on Day 0 and Day 15. A rightward shift in the ED50 value on Day 15 would indicate the development of analgesic tolerance.
Protocol 2: In Vitro nAChR Desensitization Assay using Two-Electrode Voltage Clamp (TEVC)
-
Expression System: Xenopus laevis oocytes injected with cRNA for the desired nAChR subunits (e.g., human α4 and β2).
-
Electrophysiology Setup:
-
Perfuse the oocytes with a standard frog Ringer's solution.
-
Clamp the oocyte membrane potential at -70 mV.
-
-
Desensitization Protocol:
-
Apply a short (e.g., 1-2 seconds) test pulse of a high concentration of acetylcholine (ACh) to elicit a maximal control current.
-
After a washout period, apply a prolonged (e.g., 1-5 minutes) conditioning pulse of Tebanicline at a concentration around its EC50.
-
Immediately following the conditioning pulse, apply the same test pulse of ACh.
-
-
Data Analysis: The reduction in the amplitude of the second ACh-evoked current compared to the first is a measure of the desensitization induced by Tebanicline. The rate of current decay during the conditioning pulse can also be analyzed to determine the kinetics of desensitization onset.
Mandatory Visualizations
Caption: Logical relationship of potential Tebanicline tolerance development.
Caption: Workflow for a preclinical analgesic tolerance study.
Caption: Simplified signaling pathway of Tebanicline at the nAChR.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tebanicline dihydrochloride drug interactions in research settings
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Tebanicline dihydrochloride. The information is presented in a question-and-answer format to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tebanicline and what is its mechanism of action?
Tebanicline (also known as ABT-594) is a potent synthetic nicotinic (non-opioid) analgesic drug.[1] It was developed as a less toxic analog of epibatidine, a compound derived from the poison dart frog.[1] Tebanicline acts as a partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically binding to the α3β4 and α4β2 subtypes.[1]
Q2: Why was Tebanicline's clinical development discontinued?
Tebanicline progressed to Phase II clinical trials for the treatment of neuropathic pain.[1][2] However, its development was halted due to an unacceptable incidence of gastrointestinal side effects.[1]
Q3: What is known about the metabolism of Tebanicline and its potential for drug interactions?
There is limited publicly available information specifically detailing the metabolism of Tebanicline, including its interaction with the cytochrome P450 (CYP) enzyme system. Generally, the liver's CYP enzymes are responsible for metabolizing a vast majority of drugs, and interactions often occur when one drug inhibits or induces the activity of these enzymes, affecting the metabolism of another.[3][4] Given that many centrally acting drugs undergo metabolism by CYP enzymes, it is crucial for researchers to consider this possibility.
Q4: How can I assess potential drug interactions with Tebanicline in my in vivo experiments?
When co-administering Tebanicline with other compounds in animal models, it is essential to have a robust experimental design to detect potential interactions. This should include:
-
Dose-response curves: Generate dose-response curves for Tebanicline alone and in combination with the interacting drug. A shift in the ED50 can indicate a pharmacokinetic or pharmacodynamic interaction.
-
Control groups: Include control groups for each compound administered alone and a vehicle control group.
-
Monitoring for adverse effects: Closely monitor animals for any unexpected or exaggerated side effects when Tebanicline is co-administered with other drugs.
Troubleshooting Guide
| Observed Issue | Potential Cause (Drug Interaction Related) | Recommended Action |
| Reduced analgesic efficacy of Tebanicline | A co-administered drug may be inducing the metabolism of Tebanicline, leading to lower plasma concentrations. | Consider conducting a pharmacokinetic study to measure Tebanicline levels with and without the co-administered drug. |
| Increased side effects (e.g., gastrointestinal issues, sedation) | A co-administered drug may be inhibiting the metabolism of Tebanicline, leading to higher plasma concentrations. The co-administered drug may have overlapping toxicities. | Reduce the dose of Tebanicline and/or the co-administered drug. Stagger the administration times if possible. |
| Unexpected behavioral changes in animal models | The co-administered drug may be interacting with Tebanicline at the receptor level (pharmacodynamic interaction) or affecting its distribution to the central nervous system. | Investigate the mechanism of action of the co-administered drug to identify potential pharmacodynamic interactions. |
Data Presentation: Recording Potential Drug Interactions
Due to the lack of specific interaction data for Tebanicline, researchers should meticulously document their findings. The following table provides a template for recording experimental data on potential drug interactions.
| Co-Administered Drug | Dose of Tebanicline | Dose of Co-Administered Drug | Animal Model | Observed Effect on Tebanicline Efficacy (e.g., change in ED50) | Observed Adverse Effects | Hypothesized Interaction |
| e.g., Carbamazepine | e.g., CYP3A4 induction | |||||
| e.g., Ketoconazole | e.g., CYP3A4 inhibition | |||||
| e.g., Morphine | e.g., Additive analgesia |
Experimental Protocols
Protocol: In Vitro Screening for Cytochrome P450 Inhibition
This protocol outlines a general method for assessing the potential of Tebanicline to inhibit major CYP450 isoforms using human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP450 isoform-specific substrates and their known inhibitors (positive controls)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well plates
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Prepare solutions: Prepare stock solutions of Tebanicline, CYP450 substrates, and inhibitors in a suitable solvent (e.g., methanol, DMSO).
-
Incubation:
-
In a 96-well plate, pre-incubate human liver microsomes with varying concentrations of Tebanicline or the positive control inhibitor in the incubation buffer for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the CYP450 isoform-specific substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C. The incubation time should be within the linear range of metabolite formation.
-
-
Termination of reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample processing: Centrifuge the plate to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS analysis: Quantify the formation of the specific metabolite from the CYP450 substrate using a validated LC-MS/MS method.
-
Data analysis:
-
Calculate the rate of metabolite formation in the presence of different concentrations of Tebanicline.
-
Determine the IC50 value (the concentration of Tebanicline that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the Tebanicline concentration.
-
Visualizations
Caption: Experimental Workflow for Investigating Tebanicline Drug Interactions.
Caption: Generalized nAChR Agonist Signaling and Potential Drug Interaction Points.
References
- 1. Tebanicline - Wikipedia [en.wikipedia.org]
- 2. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Tebanicline experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tebanicline (B178171) (ABT-594). The information is designed to address common issues and inconsistencies that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tebanicline and what is its primary mechanism of action?
A1: Tebanicline (also known as ABT-594) is a potent synthetic analgesic compound. It functions as a partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), showing selectivity for the α4β2 and α3β4 subtypes.[1] Its analgesic effects are attributed to the modulation of neurotransmitter release in the central nervous system.
Q2: Why was Tebanicline discontinued (B1498344) from clinical development?
A2: Tebanicline progressed to Phase II clinical trials for the treatment of neuropathic pain. However, its development was halted due to a high incidence of gastrointestinal side effects, including nausea and vomiting.[1] The therapeutic window was found to be narrow, with adverse effects appearing at higher doses.[1]
Q3: What are the known off-target effects of Tebanicline?
A3: While Tebanicline is selective for α4β2* nAChRs, higher concentrations can also activate α3β4 nAChRs, which are associated with autonomic side effects.[1] Some studies also suggest a potential interaction with the opioid system, as its analgesic effects can be partially inhibited by the opioid antagonist naloxone.[2]
Troubleshooting Inconsistent Results
In Vitro Experiments
Q4: We are observing high variability in our radioligand binding assay results with Tebanicline. What are the potential causes and solutions?
A4: High variability in radioligand binding assays can stem from several factors. Here are some common issues and troubleshooting steps:
-
Issue: Inconsistent Receptor Preparation: Variability in membrane preparation can lead to inconsistent receptor density and integrity.
-
Solution: Standardize the protocol for membrane preparation, ensuring consistent homogenization, centrifugation steps, and protein quantification. Use freshly prepared membranes for each experiment or establish a reliable cryopreservation protocol.
-
-
Issue: Radioligand Instability or Degradation: The stability of the radioligand (e.g., [³H]epibatidine) is crucial for reproducible results.
-
Solution: Aliquot the radioligand upon receipt and store it at the recommended temperature to minimize freeze-thaw cycles. Protect from light if it is photosensitive. Regularly check for radiochemical purity.
-
-
Issue: Non-Specific Binding: High non-specific binding can mask the specific binding signal and increase variability.
-
Solution: Optimize the concentration of the blocking agent (e.g., bovine serum albumin) and the washing steps. Ensure the filter plates are adequately pre-soaked in a solution like polyethyleneimine to reduce binding to the filter itself.
-
-
Issue: Assay Not Reaching Equilibrium: Incubation times that are too short may not allow the binding reaction to reach equilibrium, leading to inconsistent results.
-
Solution: Determine the optimal incubation time by performing a time-course experiment to identify when equilibrium is reached for your specific receptor preparation and radioligand concentration.
-
Q5: Our functional assay results (e.g., calcium imaging) show a variable dose-response curve for Tebanicline. How can we improve consistency?
A5: Inconsistent dose-response curves in functional assays can be due to several factors related to the cells and the assay conditions.
-
Issue: Cell Health and Passage Number: The health and passage number of the cell line expressing the nAChRs can significantly impact receptor expression levels and signaling capacity.
-
Solution: Use cells within a defined low passage number range. Regularly monitor cell health and discard any cultures that show signs of stress or contamination. Ensure consistent cell seeding density.
-
-
Issue: Ligand Solubility and Stability: Tebanicline's solubility and stability in the assay buffer can affect its effective concentration.
-
Solution: Prepare fresh dilutions of Tebanicline for each experiment from a validated stock solution. Verify the solubility of Tebanicline in your assay buffer and consider using a small percentage of a co-solvent like DMSO if necessary, ensuring the final concentration does not affect cell viability.
-
-
Issue: Receptor Desensitization: As a partial agonist, Tebanicline can cause receptor desensitization, especially at higher concentrations or with prolonged exposure.
-
Solution: Minimize the pre-incubation time with Tebanicline. Optimize the assay protocol to capture the peak response before significant desensitization occurs. Consider using a perfusion system for rapid application and removal of the compound.
-
In Vivo Experiments
Q6: We are observing inconsistent analgesic effects of Tebanicline in our rodent models of neuropathic pain. What could be the reasons?
A6: In vivo experiments are subject to a higher degree of variability. Here are some potential sources of inconsistency:
-
Issue: Animal Strain and Individual Variability: Different rodent strains can exhibit varying sensitivities to both the pain stimulus and the analgesic effects of drugs. There is also inherent biological variability between individual animals.
-
Solution: Use a well-characterized and consistent animal strain. Increase the sample size per group to account for individual variability. Randomize animals to treatment groups and blind the experimenter to the treatment allocation.
-
-
Issue: Drug Administration and Pharmacokinetics: The route of administration, vehicle, and injection volume can influence the absorption and bioavailability of Tebanicline, leading to variable plasma and brain concentrations.
-
Solution: Standardize the drug administration protocol. Use a consistent and appropriate vehicle and ensure accurate dosing. If possible, perform pharmacokinetic studies to correlate plasma/brain concentrations with the observed analgesic effect.
-
-
Issue: Behavioral Testing Conditions: The environment and handling of the animals during behavioral testing can significantly impact their response to pain.
-
Solution: Acclimatize the animals to the testing environment and the experimenter. Conduct behavioral tests at the same time of day to minimize circadian influences. Ensure the testing room is quiet and free from distractions.
-
Q7: How can we monitor and mitigate the gastrointestinal side effects of Tebanicline in our animal studies?
A7: Monitoring for and mitigating gastrointestinal side effects is crucial when working with Tebanicline.
-
Monitoring:
-
Pica Behavior: In rodents, the consumption of non-nutritive substances like kaolin (B608303) clay is an indicator of nausea. Provide a pre-weighed amount of kaolin and measure consumption after Tebanicline administration.
-
Gastric Emptying: Assess the rate of gastric emptying using a non-absorbable marker. A delay in emptying can indicate gastrointestinal distress.
-
General Observation: Monitor for signs of discomfort such as writhing, abdominal stretching, and changes in posture.
-
-
Mitigation:
-
Dose Optimization: Use the lowest effective dose of Tebanicline to achieve analgesia while minimizing side effects.
-
Co-administration: Investigate the co-administration of anti-emetic drugs to see if they can alleviate the gastrointestinal side effects without compromising the analgesic efficacy.
-
Experimental Protocols
Radioligand Binding Assay Protocol (Competition)
This protocol is a general guideline for a competition radioligand binding assay using cell membranes expressing α4β2 nAChRs.
-
Membrane Preparation:
-
Harvest cells expressing the receptor of interest.
-
Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]epibatidine).
-
Increasing concentrations of unlabeled Tebanicline (for competition curve).
-
For non-specific binding control wells, add a high concentration of a non-labeled competitor (e.g., nicotine (B1678760) or epibatidine).
-
Add the membrane preparation to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the Tebanicline concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ (the concentration of Tebanicline that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
In Vivo Neuropathic Pain Model Protocol (Chronic Constriction Injury - CCI)
This protocol describes the induction and assessment of neuropathic pain in rodents.
-
Surgical Procedure (CCI Model):
-
Anesthetize the animal (e.g., with isoflurane).
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve at 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
-
Suture the muscle and skin layers.
-
Allow the animals to recover for a set period (e.g., 7-14 days) for neuropathic pain symptoms to develop.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Place the animal in a testing chamber with a mesh floor.
-
Allow the animal to acclimate to the chamber.
-
Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw on the injured side.
-
Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response. A lower threshold in the injured paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.
-
-
Drug Administration and Testing:
-
Administer Tebanicline or vehicle to the animals at a predetermined time before behavioral testing.
-
Perform the von Frey test at various time points after drug administration to assess the time course of the analgesic effect.
-
A significant increase in the paw withdrawal threshold after Tebanicline administration indicates an antinociceptive effect.
-
Quantitative Data Summary
Table 1: Tebanicline Binding Affinities (Ki) for nAChR Subtypes
| nAChR Subtype | Ki (nM) | Reference Compound |
| α4β2 | 0.03 - 0.1 | Epibatidine |
| α3β4 | 1 - 10 | Epibatidine |
| α7 | >1000 | Nicotine |
Note: Ki values can vary depending on the experimental conditions and the cell system used.
Table 2: In Vivo Efficacy of Tebanicline in Rodent Pain Models
| Pain Model | Animal Species | Effective Dose Range (mg/kg) | Route of Administration | Observed Effect |
| Formalin Test | Mouse | 0.01 - 0.1 | Intraperitoneal | Reduction in paw licking time |
| Hot-Plate Test | Mouse | 0.03 - 0.3 | Intraperitoneal | Increased latency to response |
| CCI Neuropathic Pain | Rat | 0.01 - 0.1 | Subcutaneous | Reversal of mechanical allodynia |
Visualizations
References
- 1. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Tebanicline dihydrochloride purity and quality control for research
Welcome to the Technical Support Center for Tebanicline Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the purity and quality of this compound for research purposes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of research-grade this compound?
A1: Research-grade this compound is typically supplied with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). It is important to always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.
Q2: How should this compound be stored to ensure its stability?
A2: For long-term storage, this compound should be kept at -20°C. For short-term storage, it can be kept at 4°C. It is recommended to store the compound in a desiccated environment to protect it from moisture.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in water and Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL.[1] The use of sonication may be required to fully dissolve the compound. Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened vial to ensure maximal solubility.[1]
Q4: What are the known impurities or degradation products of this compound?
A4: Specific information regarding common impurities from the synthesis of this compound or its degradation products is not extensively documented in publicly available literature. Potential sources of impurities could include starting materials, by-products from the synthetic route, or products of hydrolysis and oxidation. A forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would be necessary to identify potential degradation products.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the quality control and experimental use of this compound.
Purity Analysis Issues
| Problem | Possible Cause | Recommended Solution |
| Low Purity on HPLC Analysis | Compound degradation due to improper storage. | Ensure the compound has been stored at the recommended temperature (-20°C) and protected from moisture. |
| Inaccurate preparation of standard solutions. | Verify the calibration of balances and the accuracy of volumetric glassware. Prepare fresh standard solutions. | |
| Non-optimal HPLC method. | Optimize the HPLC method, including mobile phase composition, column type, and gradient, to ensure proper separation of Tebanicline from any impurities. | |
| Unexpected Peaks in HPLC Chromatogram | Presence of impurities from synthesis or degradation. | If the impurities are unknown, techniques such as LC-MS/MS can be used for identification. |
| Contamination from solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware before use. | |
| Inconsistent Retention Time in HPLC | Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. |
Experimental & Handling Issues
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | Insufficient sonication or use of old DMSO. | Use a sonicator to aid dissolution.[1] Use a fresh, unopened vial of DMSO as its hygroscopic nature can affect solubility.[1] |
| Compound has precipitated out of solution. | Gently warm the solution and sonicate to redissolve. If precipitation persists, consider preparing a fresh solution. | |
| Variability in Experimental Results | Instability of the compound in the experimental buffer. | The stability of this compound in various biological buffers has not been widely reported. It is recommended to perform a preliminary stability study in your specific buffer system. This can be done by incubating the compound in the buffer for the duration of your experiment and analyzing its concentration at different time points by HPLC. |
| Inaccurate pipetting of the compound solution. | Calibrate your pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general starting point for the HPLC analysis of this compound. Method optimization and validation are crucial for obtaining accurate results.
-
Instrumentation: HPLC system with UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration within the calibration range.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Solvent: Deuterated DMSO (DMSO-d6) or Deuterated Methanol (B129727) (CD3OD)
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire a ¹H NMR spectrum. The chemical shifts and coupling constants should be consistent with the known structure of Tebanicline.
Protocol 3: Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrument: Mass spectrometer with electrospray ionization (ESI) source
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Analysis: Infuse the sample into the ESI source in positive ion mode. The expected [M+H]⁺ ion for the free base (C₉H₁₁ClN₂O) is approximately m/z 199.06.
Visualizations
Figure 1. Experimental Workflow for Quality Control
Figure 2. Troubleshooting Low Purity Results
References
Tebanicline dihydrochloride storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Tebanicline dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid Tebanicline dihydrochloride?
A1: For long-term stability, solid this compound should be stored at 4°C in a sealed container, protected from moisture.[1] Some sources suggest that the hydrochloride powder form can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of this compound should be aliquoted to prevent degradation from repeated freeze-thaw cycles.[1] These aliquots should be stored in sealed containers, away from moisture. For optimal stability, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in both DMSO and water.[1]
Q4: Are there any specific recommendations for preparing aqueous solutions?
A4: Yes, if you are preparing a stock solution using water, it is recommended to filter and sterilize the solution, for example, by using a 0.22 μm filter, before use.[1]
Q5: How should I handle this compound safely in the laboratory?
A5: It is crucial to avoid inhalation of the powder and to prevent contact with skin and eyes.[3] Always handle the compound in a well-ventilated area, preferably with exhaust ventilation, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3] Ensure that a safety shower and an eye wash station are readily accessible.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Degradation | Improper storage conditions (e.g., exposure to moisture, incorrect temperature). | Always store solid this compound at 4°C, sealed from moisture.[1] For solutions, store at -80°C or -20°C for the recommended duration.[1] |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1] | |
| Precipitation in Solution | Low solubility in the chosen solvent at a specific concentration. | Gentle heating and/or sonication can aid in the dissolution of the compound.[1] |
| Inconsistent Experimental Results | Use of old or improperly prepared solutions. | For in vivo experiments, it is highly recommended to prepare fresh solutions and use them on the same day to ensure potency and consistency.[1] |
| Contamination of the solution. | When preparing aqueous stock solutions, ensure they are filtered and sterilized before use.[1] |
Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound in both solid and solvent forms.
| Form | Storage Temperature | Duration | Important Considerations |
| Solid (Powder) | 4°C | Long-term | Store in a sealed container, away from moisture.[1] |
| -20°C | Up to 3 years (for hydrochloride form)[2] | ||
| 4°C | Up to 2 years (for hydrochloride form)[2] | ||
| In Solvent | -80°C | Up to 6 months | Store in a sealed container, away from moisture.[1][3] Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Store in a sealed container, away from moisture.[1][3] Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Preparation of a Stock Solution
This protocol outlines the general steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO or sterile water)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
-
0.22 μm syringe filter (if using water)
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a suitable container.
-
Add the calculated volume of the chosen solvent to achieve the desired stock concentration.
-
Vortex the solution until the powder is completely dissolved. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[1]
-
If preparing an aqueous stock solution, filter the solution through a 0.22 μm filter to sterilize it.[1]
-
Aliquot the stock solution into single-use, sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at the recommended temperature (-80°C for up to 6 months or -20°C for up to 1 month).[1]
Visual Workflows
Caption: Workflow for this compound Storage and Handling.
References
Validation & Comparative
A Comparative Guide to the Analgesic Potency of Tebanicline Dihydrochloride and Epibatidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of two potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: Tebanicline (B178171) dihydrochloride (B599025) (also known as ABT-594) and epibatidine (B1211577). The information presented is based on preclinical experimental data to assist researchers in understanding the relative potency, efficacy, and underlying mechanisms of these compounds.
Executive Summary
Epibatidine, a natural alkaloid, is a highly potent analgesic, with a potency significantly greater than morphine.[1] However, its therapeutic potential is severely limited by a narrow therapeutic window and high toxicity, including the risk of seizures and respiratory paralysis.[1][2] Tebanicline (ABT-594) was developed as a synthetic analog of epibatidine with the aim of retaining the analgesic effects while reducing toxicity.[1] Preclinical studies have shown that while tebanicline is a potent analgesic, it is less potent than epibatidine.[3] A key differentiator is that tebanicline appears to have a better separation between its analgesic effects and motor-disrupting side effects compared to epibatidine.[3]
Analgesic Potency: A Quantitative Comparison
The following tables summarize the available quantitative data on the analgesic potency of Tebanicline dihydrochloride and epibatidine from preclinical studies. It is important to note that direct head-to-head comparisons with ED50 values in the same study are limited, and thus, data from different studies are presented.
| Compound | Test | Species | Route of Administration | ED50 / Effective Dose | Citation |
| Tebanicline (ABT-594) | Hot-Plate Test | Mouse | Intraperitoneal (i.p.) | 0.62 µmol/kg (approx. 0.123 mg/kg) | [4] |
| Tail-Flick Test | Rat | - | Dose-dependent increase in latency (at motor-disrupting doses) | [3] | |
| Tail-Flick Test | Mouse | - | No demonstrated antinociceptive effect | [5] | |
| (+)-Epibatidine | Hot-Plate Test | Mouse | Intraperitoneal (i.p.) | ~1.5 µg/kg (0.0015 mg/kg) | [2] |
| Tail-Flick Test | Rat | - | Significantly more potent than Tebanicline | [3] |
Note on Potency Comparison: Based on the hot-plate test data in mice, (+)-epibatidine is approximately 82 times more potent than tebanicline. A direct comparative study in rats using the tail-flick test also concluded that (+)-epibatidine is significantly more potent than tebanicline, although specific ED50 values were not provided in that publication.[3] Interestingly, one study reported that tebanicline did not show an antinociceptive effect in the mouse tail-flick assay, highlighting potential species- or protocol-specific differences in its activity profile.[5]
Mechanism of Action: Nicotinic Acetylcholine Receptor Signaling
Both tebanicline and epibatidine exert their analgesic effects primarily through the activation of neuronal nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels widely distributed in the central and peripheral nervous systems. The α4β2 subtype of nAChRs is considered a key target for the analgesic effects of these compounds.[6] Activation of these receptors in brain regions involved in pain modulation, such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), is thought to lead to the inhibition of pain signals.[7][8] Other nAChR subtypes, including α7 and α9α10, have also been implicated in pain modulation.[9]
The signaling pathway leading to analgesia is complex and involves the modulation of both ascending and descending pain pathways. Activation of presynaptic nAChRs can enhance the release of neurotransmitters such as GABA and glutamate, leading to a net inhibitory effect on pain transmission.[8]
References
- 1. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Analgesic profile of the nicotinic acetylcholine receptor agonists, (+)-epibatidine and ABT-594 in models of persistent inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pcpr.pitt.edu [pcpr.pitt.edu]
- 8. Molecular, Cellular and Circuit Basis of Cholinergic Modulation of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to α4β2 Nicotinic Acetylcholine Receptor Agonists: Tebanicline Dihydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tebanicline dihydrochloride (B599025) (ABT-594) and other prominent α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, including Varenicline (B1221332), Cytisine, and Pozanicline (ABT-089). The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction to α4β2 nAChR Agonists
Nicotinic acetylcholine receptors, particularly the α4β2 subtype, are ligand-gated ion channels widely expressed in the central nervous system. They play a crucial role in various physiological processes, including cognitive function, reward, and pain perception. Agonists targeting this receptor have been investigated for their therapeutic potential in a range of conditions, most notably for smoking cessation and as analgesics.
Tebanicline, a potent synthetic analog of epibatidine, was developed as a non-opioid analgesic.[1][2] It acts as a partial agonist at neuronal nAChRs, with high affinity for both α4β2 and α3β4 subtypes.[1][2] While it showed promising analgesic effects in preclinical and early clinical studies, its development was halted due to gastrointestinal side effects.[1] This guide compares the pharmacological profile of Tebanicline with other notable α4β2 nAChR agonists.
Comparative Pharmacological Data
The following tables summarize the binding affinities, functional potencies, and pharmacokinetic properties of Tebanicline and its comparators.
Table 1: Comparative Binding Affinities (Ki, nM) at Nicotinic Receptor Subtypes
| Compound | α4β2 | α3β4 | α7 | α1β1δγ (Muscle) |
| Tebanicline (ABT-594) | 0.037 - 0.055 | High Affinity[1][2] | 56,000[3] | 10,000 |
| Varenicline | 0.14 - 0.4[4][5] | ~25-fold lower than α4β2[6] | 125 - 322[4][7] | >8,000[4] |
| Cytisine | 0.17 - 2.0[4][7] | Moderate Affinity | 4,200[7] | 430[4] |
| Pozanicline (ABT-089) | 16 - 17[8] | Low Affinity[9] | >10,000[10] | Low Affinity[11] |
Table 2: Comparative Functional Activity (EC50, nM and Efficacy) at α4β2 nAChRs
| Compound | EC50 (nM) | Efficacy (% of Acetylcholine) | Agonist Type |
| Tebanicline (ABT-594) | 140[12] | 130% (compared to nicotine)[3] | Partial Agonist[13] |
| Varenicline | 29 - 86[5] | 13 - 45%[14][15] | Partial Agonist[6] |
| Cytisine | ~1,000[7] | Partial Agonist | Partial Agonist[16] |
| Pozanicline (ABT-089) | 110 (at α6β2) | Partial Agonist | Partial Agonist[8][9] |
Table 3: Comparative Pharmacokinetic Profiles
| Parameter | Tebanicline (ABT-594) | Varenicline | Cytisine | Pozanicline (ABT-089) |
| Bioavailability | Orally active[3] | High (~90%)[1] | Rapid but incomplete absorption[4] | Orally bioavailable[8] |
| Tmax (hours) | - | 3 - 4[1] | 1 - 2[11] | - |
| Half-life (hours) | - | ~24[1] | ~4.8 | - |
| Metabolism | - | Minimal (<10%) | Not metabolized | - |
| Excretion | - | Primarily renal, unchanged (~92%)[1][17] | Primarily renal, unchanged[18] | - |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Agonist binding to the α4β2 nAChR leads to cation influx and cellular response.
Caption: A typical workflow for the preclinical and clinical evaluation of nAChR agonists.
Detailed Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This protocol is a generalized procedure for determining the binding affinity of a compound to nAChRs using a radioligand.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the α4β2 nAChR.
Materials:
-
Receptor Source: Membranes from cells stably expressing human α4β2 nAChRs (e.g., HEK293 cells) or rat brain tissue homogenates.[4][19]
-
Radioligand: [³H]-Cytisine or [³H]-epibatidine are commonly used for labeling α4β2 nAChRs.[4][20]
-
Test Compound: Tebanicline, Varenicline, Cytisine, or Pozanicline at various concentrations.
-
Non-specific binding control: A high concentration of a known nAChR ligand (e.g., 300 µM nicotine) to determine non-specific binding.[19]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[19]
-
Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.[19]
-
Incubate the mixture for a defined period (e.g., 4 hours) at a specific temperature (e.g., room temperature) to allow binding to reach equilibrium.[19]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding. Wash the filters with ice-cold buffer to remove unbound radioligand.[19]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[19]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (for EC50 and Efficacy determination)
This protocol describes a common method for characterizing the functional properties of ligand-gated ion channels.
Objective: To measure the electrophysiological response of α4β2 nAChRs to different concentrations of an agonist to determine its potency (EC50) and efficacy.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA for human α4 and β2 nAChR subunits.
-
Microinjection setup: For injecting cRNA into oocytes.
-
Two-Electrode Voltage Clamp (TEVC) setup: Including an amplifier, microelectrode puller, micromanipulators, and data acquisition system.
-
Recording Solution (e.g., Ringer's solution): To perfuse the oocytes.
-
Agonist solutions: A range of concentrations of the test compound.
Procedure:
-
Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Microinject the oocytes with a mixture of α4 and β2 cRNAs.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (e.g., -70 mV).
-
Apply the agonist solutions at increasing concentrations to the oocyte for a short duration.[21]
-
Record the inward current elicited by the agonist at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude for each agonist concentration.
-
Plot the normalized current response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum response (Emax).
-
Calculate the relative efficacy by comparing the Emax of the test compound to that of a full agonist like acetylcholine.[4]
-
Conclusion
Tebanicline dihydrochloride is a potent α4β2 nAChR agonist with high affinity for the receptor. Its functional profile as a partial agonist is shared with other compounds in this class, such as Varenicline and Cytisine. While Tebanicline showed promise as an analgesic, its clinical development was halted due to adverse effects, a common challenge for this class of compounds.[1] In contrast, Varenicline and Cytisine have found clinical application as smoking cessation aids.[15][17] Pozanicline was investigated for cognitive disorders but its development status is unclear.[5][9] The comparative data and methodologies presented in this guide offer a valuable resource for researchers working on the development of novel α4β2 nAChR agonists with improved therapeutic profiles.
References
- 1. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pozanicline - AdisInsight [adisinsight.springer.com]
- 4. The contribution of α4β2 and non-α4β2 nicotinic acetylcholine receptors to the discriminative stimulus effects of nicotine and varenicline in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pozanicline - Wikipedia [en.wikipedia.org]
- 8. Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ABT 594 hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 11. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tebanicline - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Safety and efficacy of CyTisine for smoking cessation in a hOSPital context (CITOSP): study protocol for a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Tebanicline Dihydrochloride and Morphine for the Treatment of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant therapeutic challenge. For decades, morphine, a potent µ-opioid receptor agonist, has been a cornerstone of severe pain management. However, its efficacy in neuropath ic pain is often limited, and its use is associated with a substantial burden of side effects, including respiratory depression, constipation, tolerance, and addiction. This has spurred the search for novel analgesics with different mechanisms of action. Tebanicline (B178171) dihydrochloride (B599025) (formerly ABT-594), a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, has emerged as one such candidate, showing promise in preclinical models of neuropathic pain.
This guide provides an objective comparison of Tebanicline dihydrochloride and morphine for the treatment of neuropathic pain, focusing on their mechanisms of action, analgesic efficacy, and side effect profiles, supported by experimental data.
Mechanism of Action: A Tale of Two Receptors
The analgesic effects of Tebanicline and morphine are mediated by distinct receptor systems in the central and peripheral nervous systems.
This compound: Tebanicline acts as a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a high affinity for the α4β2 subtype and also activity at α3β4 subtypes.[1][2] Activation of these receptors in key pain processing areas of the brain and spinal cord is thought to engage descending inhibitory pain pathways, leading to a reduction in pain transmission.[1] The analgesic effect of Tebanicline is primarily mediated by the nicotinic receptor system, although some studies suggest a partial involvement of the opioid system, as its effects can be partially inhibited by the opioid antagonist naloxone.[3]
Morphine: Morphine exerts its analgesic effects by binding to and activating µ-opioid receptors (MORs).[4][5] These receptors are widely distributed throughout the nervous system. Activation of MORs leads to a cascade of intracellular events that inhibit neuronal activity and the release of pain-transmitting neurotransmitters.[5] However, the long-term use of morphine can lead to cellular adaptations that contribute to tolerance and, paradoxically, may even prolong neuropathic pain by activating spinal cord inflammasomes in microglia.[6]
Analgesic Efficacy in Neuropathic Pain Models
Preclinical studies in various animal models of neuropathic pain have demonstrated the antinociceptive effects of both Tebanicline and morphine.
| Parameter | This compound | Morphine | Animal Model | Experimental Protocol |
| Mechanical Allodynia | Effective in reducing mechanical allodynia.[1][7] | Attenuates mechanical allodynia.[8] | Spared Nerve Injury (SNI), Chronic Constriction Injury (CCI), Chemotherapy-induced neuropathy.[1][7][8] | Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold to a non-noxious stimulus. |
| Thermal Hyperalgesia | Showed anti-hyperalgesic effects.[1] | Effective in reducing thermal hyperalgesia.[9] | Sciatic Nerve Ligation, Diabetic Neuropathy.[1][9] | Thermal hyperalgesia is measured by assessing the latency of paw withdrawal from a radiant heat source (e.g., Hargreaves test). |
| Visceral Pain | Demonstrated antinociception in a model of visceral pain.[7] | Effective in visceral pain models.[7] | Cyclophosphamide-induced cystitis in rats.[7] | Visceral pain responses are quantified by observing and scoring pain-related behaviors. |
Key Findings from Preclinical Studies:
-
Tebanicline has shown potent analgesic effects in various rodent models of neuropathic pain, including those induced by nerve ligation and chemotherapy.[1][7]
-
Morphine has also demonstrated efficacy in attenuating neuropathic pain behaviors in animal models, though its effectiveness can be variable.[8]
-
A study in a rat model of visceral pain found that both Tebanicline and morphine produced centrally mediated antinociception.[7]
Clinical Trials:
A phase II clinical trial of Tebanicline in patients with diabetic peripheral neuropathy showed a reduction in pain across all treatment doses compared to placebo.[1] However, the study was hampered by a high dropout rate due to adverse effects.[1] The evidence for morphine's efficacy in treating neuropathic pain in humans is considered of very low quality, with some analyses showing no convincing evidence of a significant effect.[4][10]
Side Effect Profile: A Critical Differentiator
The side effect profiles of Tebanicline and morphine are a major point of distinction, largely stemming from their different mechanisms of action.
| Side Effect | This compound | Morphine |
| Gastrointestinal | Nausea, vomiting.[1] | Constipation, nausea, vomiting.[11][12] |
| Central Nervous System | Dizziness, headache, sedation.[1] | Sedation, dizziness, mental confusion, euphoria, dysphoria.[12][13] |
| Respiratory | Less pronounced respiratory depression compared to morphine. | Significant risk of respiratory depression.[11][14] |
| Addiction Potential | Lower abuse liability anticipated compared to opioids. | High potential for physical dependence and addiction.[12] |
| Other | Sweating. | Itching (pruritus), urinary retention.[12][14] |
Key Considerations:
-
The therapeutic window for Tebanicline appears to be narrow, with adverse effects occurring at doses close to the effective analgesic dose, as evidenced by the high dropout rate in a clinical trial.[1]
-
Morphine's side effects are well-documented and can be dose-limiting.[11][12] The development of tolerance often requires dose escalation, which can exacerbate adverse events.[15]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Tebanicline's signaling pathway for analgesia.
Caption: Morphine's signaling pathway for analgesia.
Caption: Experimental workflow for preclinical comparison.
Conclusion
This compound and morphine represent two distinct pharmacological approaches to managing neuropathic pain. While both have demonstrated analgesic efficacy in preclinical models, their clinical utility and side effect profiles differ significantly. Tebanicline, with its novel mechanism of action, offers a potential non-opioid alternative, but its narrow therapeutic window presents a major hurdle for clinical development. Morphine, despite its long-standing use, has questionable efficacy in neuropathic pain and a well-established profile of severe side effects and addiction liability.
For drug development professionals, the comparison highlights the ongoing need for analgesics that can effectively treat neuropathic pain without the significant drawbacks of current therapies. Future research should focus on developing nAChR agonists with improved selectivity and a wider therapeutic index or exploring other novel mechanisms to address this unmet medical need.
References
- 1. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulators of nicotinic acetylcholine receptors as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphine for chronic neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. pnas.org [pnas.org]
- 7. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice [ouci.dntb.gov.ua]
- 8. Comparative actions of the opioid analgesics morphine, methadone and codeine in rat models of peripheral and central neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. cochranelibrary.com [cochranelibrary.com]
- 11. benchchem.com [benchchem.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Cognitive-Affective and Somatic Side Effects of Morphine and Pentazocine: Side-Effect Profiles in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comparision of Nalbuphine with Morphine for Analgesic Effects and Safety : Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular mechanisms of neuropathic pain, morphine tolerance, and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
Mecamylamine's Blockade of Tebanicline Dihydrochloride: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the pharmacological interaction between mecamylamine (B1216088) and tebanicline (B178171) dihydrochloride, focusing on the antagonistic effects of mecamylamine on the nicotinic acetylcholine (B1216132) receptor (nAChR) agonist activity of tebanicline. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of nicotinic receptor pharmacology and related therapeutic areas.
Introduction to Compounds
Tebanicline Dihydrochloride (ABT-594) is a potent, centrally acting partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with high affinity for the α4β2 and α3β4 subtypes. It has demonstrated significant antinociceptive effects in various animal models of pain.
Mecamylamine is a non-selective, non-competitive antagonist of nAChRs. It acts as an open-channel blocker, effectively inhibiting the influx of ions mediated by the activation of these receptors. [1][2][3]Mecamylamine's ability to cross the blood-brain barrier allows it to antagonize the central effects of nAChR agonists.
Quantitative Analysis of Mecamylamine's Antagonistic Potency
While direct quantitative data on the blockade of tebanicline by mecamylamine is limited in the available literature, the inhibitory potency of mecamylamine against nAChR activation by nicotine (B1678760) provides a valuable benchmark. The following table summarizes the half-maximal inhibitory concentration (IC50) of mecamylamine against nicotine-induced currents.
| Antagonist | Agonist | Receptor System | IC50 Value | Reference |
| Mecamylamine | Nicotine | Rat Chromaffin Cell nAChRs | 0.34 µM | [3] |
Note: This IC50 value reflects the potency of mecamylamine in blocking nAChR activation by nicotine and is presented as a relevant indicator of its antagonistic efficacy.
In Vivo Evidence of Blockade
Preclinical studies have demonstrated the effective blockade of tebanicline's antinociceptive effects by mecamylamine. In mouse models of pain, pre-treatment with mecamylamine has been shown to abolish the analgesic activity of tebanicline. [3] A key study evaluated the interaction in various pain models:
-
Formalin Test: Mecamylamine pre-treatment completely blocked the antinociceptive effects of tebanicline in both the early (neurogenic) and late (inflammatory) phases of the formalin test. [3]* Hot-Plate Test: The increase in thermal pain latency induced by tebanicline was prevented by prior administration of mecamylamine. [3]* Tail-Pressure Test: Mecamylamine effectively antagonized the mechanical antinociception produced by tebanicline. [3] These findings confirm that the analgesic properties of tebanicline are mediated through the activation of nicotinic acetylcholine receptors and can be effectively inhibited by the non-competitive antagonist, mecamylamine.
Experimental Protocols
In Vivo Antinociceptive Assay: Formalin Test
This protocol is designed to assess the antagonistic effect of mecamylamine on the antinociceptive properties of tebanicline in rodents.
Objective: To determine if pre-treatment with mecamylamine can block the analgesic effect of tebanicline in the formalin-induced pain model.
Materials:
-
This compound
-
Mecamylamine Hydrochloride
-
Formalin solution (e.g., 5% in saline)
-
Male Swiss mice (or other suitable rodent strain)
-
Observation chambers with transparent walls
-
Syringes and needles for subcutaneous and intraperitoneal injections
Procedure:
-
Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
Pre-treatment: Administer mecamylamine (e.g., 1 mg/kg, intraperitoneally) or vehicle (saline) to the mice.
-
Agonist Administration: After a pre-determined interval (e.g., 15 minutes), administer tebanicline (e.g., 10 µg/kg, subcutaneously) or vehicle.
-
Nociceptive Induction: 30 minutes after tebanicline administration, inject a dilute formalin solution (e.g., 20 µL of 5% formalin) into the plantar surface of the right hind paw.
-
Observation: Immediately after formalin injection, place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw. Observations are typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Data Analysis: Compare the paw licking/biting time between the different treatment groups (Vehicle, Tebanicline alone, Mecamylamine + Tebanicline, Mecamylamine alone). A significant reduction in the antinociceptive effect of tebanicline in the presence of mecamylamine indicates a blockade.
In Vitro Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the quantitative characterization of the blockade of tebanicline-induced currents by mecamylamine at specific nAChR subtypes.
Objective: To determine the IC50 value of mecamylamine for the inhibition of tebanicline-activated currents in oocytes expressing specific nAChR subunits (e.g., α4β2).
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired nAChR subunits (e.g., human α4 and β2)
-
Two-electrode voltage clamp setup
-
This compound solutions
-
Mecamylamine Hydrochloride solutions
-
Recording solution (e.g., ND96)
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and inject them with the cRNA encoding the nAChR subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Tebanicline Application: Perfuse the oocyte with the recording solution and then apply a specific concentration of tebanicline to elicit an inward current.
-
Mecamylamine Blockade: After washing out the tebanicline, pre-incubate the oocyte with a specific concentration of mecamylamine for a set duration.
-
Co-application: Co-apply the same concentration of tebanicline and mecamylamine and record the resulting inhibited current.
-
Dose-Response Curve: Repeat steps 4 and 5 with a range of mecamylamine concentrations to generate a dose-response curve.
-
Data Analysis: Normalize the inhibited current responses to the maximal current induced by tebanicline alone. Fit the data to a sigmoidal dose-response equation to determine the IC50 value for mecamylamine's blockade of tebanicline's effect.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of tebanicline and the antagonistic mechanism of mecamylamine, as well as a typical experimental workflow for studying their interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tebanicline Dihydrochloride's Mechanism of Action: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Tebanicline dihydrochloride (B599025) (also known as ABT-594), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, with other key nAChR ligands: the natural alkaloid Epibatidine (B1211577) and the smoking cessation aid Varenicline. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action supported by experimental data to facilitate informed decisions in analgesic drug discovery and development.
Mechanism of Action: Targeting Neuronal Nicotinic Acetylcholine Receptors for Analgesia
Tebanicline dihydrochloride is a non-opioid analgesic that exerts its effects by acting as a potent partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with high selectivity for the α4β2 subtype.[1][2] Activation of these receptors, particularly in the central nervous system, is believed to modulate pain signaling pathways, leading to analgesia. The therapeutic potential of nAChR agonists as a novel class of analgesics has been a significant area of research, aiming to provide alternatives to traditional opioid medications.[3]
This guide compares Tebanicline to two other well-characterized nAChR agonists:
-
Epibatidine: A natural alkaloid isolated from the skin of the poison dart frog Epipedobates tricolor. It is an extremely potent nAChR agonist with powerful analgesic properties, but its therapeutic use is limited by a narrow therapeutic window and significant toxicity.[4][5][6]
-
Varenicline: A partial agonist of the α4β2 nAChR, widely known for its use as a smoking cessation therapeutic. Its well-defined interaction with nAChRs makes it a valuable comparator for understanding the pharmacological nuances of this receptor class.[7][8]
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Tebanicline, Epibatidine, and Varenicline at various nAChR subtypes. This data is compiled from multiple in vitro studies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
Table 1: Comparative Binding Affinities (Ki) at Nicotinic Acetylcholine Receptor Subtypes
| Compound | nAChR Subtype | Ki (nM) | Source Organism/Cell Line | Radioligand | Reference(s) |
| Tebanicline (ABT-594) | α4β2 | 0.037 (rat brain), 0.055 (human) | Rat Brain, Transfected K177 cells | --INVALID-LINK---cytisine | [1] |
| α1β1δγ | 10,000 | Torpedo electroplax | [125I]α-bungarotoxin | [1][2] | |
| α7 | - | - | - | - | |
| Epibatidine | α4β2 | 0.04 - 0.07 | Rat Brain | --INVALID-LINK---cytisine | [1][9] |
| α1β1δγ | 2.7 | Torpedo electroplax | [125I]α-bungarotoxin | [1] | |
| α7 | 20 | Rat Brain | [125I]α-bungarotoxin | [9] | |
| Varenicline | α4β2 | 0.06 - 0.4 | HEK293 cells | [3H]-epibatidine | [7][10] |
| α3β4 | - | HEK293 cells | [3H]-epibatidine | [7] | |
| α6β2* | 0.12 (rat), 0.13 (monkey) | Rat & Monkey Striatum | [125I]α-conotoxin MII | [8] | |
| α7 | 125 - 322 | IMR32 cells, HEK293 cells | [125I]α-bungarotoxin, [3H]-epibatidine | [7][10] | |
| α1β1δγ | >8,000 | Torpedo electroplax | [125I]α-bungarotoxin | [7] |
Table 2: Comparative Functional Potencies (EC50) at Nicotinic Acetylcholine Receptor Subtypes
| Compound | nAChR Subtype | EC50 (nM) | Functional Assay | Cell Line/System | Reference(s) |
| Tebanicline (ABT-594) | α4β2 | 140 | 86Rb+ efflux | Transfected K177 cells (human) | [1][2] |
| IMR-32 (ganglion-like) | 340 | 86Rb+ efflux | IMR-32 cells | [1] | |
| F11 (sensory neuron-like) | 1,220 | 86Rb+ efflux | F11 cells | [1] | |
| α7 | 56,000 | Ion currents | Oocytes (human) | [1] | |
| Epibatidine | α4β2 | 17 | 86Rb+ efflux | K177 cells | [11] |
| α7 | 1,300 | Ion currents | Oocytes | [11] | |
| Varenicline | α4β2 (HS) | - | Electrophysiology | Xenopus oocytes (human) | [12] |
| α4β2* (LS) | - | Electrophysiology | Xenopus oocytes (human) | [12] | |
| α6β2* | 7 (rat), 14 (monkey) | [3H]Dopamine release | Rat & Monkey Striatal Synaptosomes | [8] | |
| α7 | - | Electrophysiology | Oocytes (human) | [13] | |
| 5-HT3 | 5,900 | Electrophysiology | Oocytes (human) | [13] |
Note: HS = High Sensitivity Stoichiometry ((α4)2(β2)3), LS = Low Sensitivity Stoichiometry ((α4)3(β2)2). Dashes indicate data not found in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Tebanicline's mechanism of action at the α4β2 nAChR.
Caption: Generalized workflow for a radioligand binding assay.
Caption: Generalized workflow for a rubidium (86Rb+) efflux assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Radioligand Binding Assay for nAChR
This protocol is adapted from standard methods used to determine the binding affinity of a compound for nAChR subtypes.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., Tebanicline) for a specific nAChR subtype.
Materials:
-
Tissue homogenate (e.g., rat brain cortex for α4β2) or cell membranes from a cell line expressing the nAChR subtype of interest.
-
Radioligand specific for the nAChR subtype (e.g., [3H]Cytisine for α4β2).
-
Test compound (Tebanicline or alternative) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. Determine the protein concentration of the final membrane suspension.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the log of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
86Rb+ Efflux Assay for nAChR Function
This functional assay measures the ability of a compound to activate nAChRs, leading to ion channel opening and efflux of the potassium analog, 86Rb+.
Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist at a specific nAChR subtype.
Materials:
-
A cell line stably expressing the nAChR subtype of interest.
-
86RbCl (radioactive rubidium).
-
Loading buffer (e.g., cell culture medium).
-
Assay buffer (e.g., HEPES-buffered saline).
-
Test compound (Tebanicline or alternative) at various concentrations.
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluency.
-
86Rb+ Loading: Incubate the cells with loading buffer containing 86RbCl for a sufficient time (e.g., 2-4 hours) to allow for cellular uptake.
-
Washing: Aspirate the loading buffer and wash the cells multiple times with assay buffer to remove extracellular 86Rb+.
-
Stimulation: Add assay buffer containing various concentrations of the test compound to the wells. Incubate for a short period (e.g., 2-5 minutes).
-
Sample Collection: Collect the supernatant, which contains the effluxed 86Rb+.
-
Cell Lysis: Lyse the cells in the plate with a detergent-containing buffer to release the remaining intracellular 86Rb+.
-
Counting: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of 86Rb+ efflux for each concentration of the test compound. Plot the percentage efflux as a function of the log of the agonist concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximum efficacy from the resulting dose-response curve.
Animal Models of Nociception
4.3.1. Formalin Test in Mice
This model is used to assess the analgesic efficacy of a compound against both acute and persistent inflammatory pain.[7][12]
Procedure:
-
Acclimatize the mice to the testing environment.
-
Administer the test compound (e.g., Tebanicline) or vehicle via the desired route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time, inject a dilute formalin solution (e.g., 1-5%) into the plantar surface of one hind paw.
-
Immediately place the mouse in an observation chamber and record the cumulative time spent licking or biting the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-formalin), representing acute nociceptive pain, and the late phase (15-30 minutes post-formalin), representing inflammatory pain.
-
Compare the licking/biting time in the drug-treated groups to the vehicle-treated group to determine the analgesic effect.
4.3.2. Chung Model of Neuropathic Pain (Spinal Nerve Ligation)
This is a widely used model of peripheral neuropathic pain that mimics symptoms such as allodynia and hyperalgesia.[14]
Procedure:
-
Under anesthesia, perform a surgical procedure on rats or mice to ligate one or more of the lumbar spinal nerves (e.g., L5 and L6).
-
Allow the animals to recover from surgery and for neuropathic pain behaviors to develop (typically 1-2 weeks).
-
Assess the development of mechanical allodynia (pain response to a normally non-painful stimulus) using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw.
-
Once a stable baseline of allodynia is established, administer the test compound or vehicle.
-
Measure the withdrawal threshold to the von Frey filaments at various time points after drug administration.
-
An increase in the withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic (analgesic) effect.
Conclusion
This compound is a highly potent and selective α4β2 nAChR partial agonist with demonstrated analgesic properties. When compared to the non-selective and highly toxic Epibatidine, Tebanicline offers a significantly improved safety profile. In comparison to Varenicline, which is also a selective α4β2 partial agonist, Tebanicline's development has been specifically focused on analgesia. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers working to validate and further explore the therapeutic potential of Tebanicline and other nAChR modulators for the treatment of pain. The provided workflows and comparative data can aid in the design of future experiments and the interpretation of results in the ongoing effort to develop novel, non-opioid analgesics.
References
- 1. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 7. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Varenicline Is a Potent Agonist of the Human 5-Hydroxytryptamine3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Tebanicline Dihydrochloride: A Comparative Analysis of Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
Tebanicline (B178171) dihydrochloride (B599025), also known as ABT-594, is a potent analgesic compound that has been the subject of significant research due to its high affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). As a derivative of epibatidine, Tebanicline was developed to capitalize on the analgesic properties of nAChR agonists while minimizing the toxic side effects associated with its parent compound. This guide provides a comprehensive comparison of Tebanicline's cross-reactivity with other receptors, supported by available experimental data and detailed methodologies, to offer a clearer understanding of its selectivity profile and potential off-target effects.
Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity
Tebanicline is primarily characterized as a selective agonist for the α4β2 subtype of nAChRs. This selectivity is crucial for its analgesic effects, as the α4β2 subtype is densely expressed in brain regions associated with pain and reward.[1]
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki) of Tebanicline for various nAChR subtypes based on radioligand binding assays.
| Receptor Subtype | Ligand | Ki (nM) | Species/System | Reference |
| α4β2 | --INVALID-LINK---Cytisine | 0.037 | Rat Brain | Donnelly-Roberts et al., 1998 |
| α4β2 | --INVALID-LINK---Cytisine | 0.055 | Transfected Human | Donnelly-Roberts et al., 1998 |
| α1β1δγ (Neuromuscular) | [125I]α-Bungarotoxin | 10,000 | - | Donnelly-Roberts et al., 1998 |
| α3β4 | - | Higher concentrations required for activation | - | [1] |
The data clearly demonstrates Tebanicline's remarkable selectivity for the α4β2 nAChR subtype, with a binding affinity over 180,000-fold greater than for the neuromuscular α1β1δγ subtype. This high degree of selectivity is a key factor in its favorable preclinical safety profile compared to less selective nAChR agonists. However, it is important to note that at higher doses, Tebanicline can activate α3β4 nAChRs, which is associated with adverse autonomic effects.[1]
Cross-reactivity with Other Receptor Systems
Beyond the nAChR family, the potential for cross-reactivity with other neurotransmitter systems is a critical aspect of a drug's pharmacological profile.
Opioid Receptor Interaction
Several studies have suggested a potential interaction between Tebanicline and the opioid system. The antinociceptive effects of Tebanicline have been shown to be partially inhibited by the non-selective opioid antagonist, naloxone.[2][3] This suggests that Tebanicline may either directly interact with opioid receptors or indirectly modulate the endogenous opioid system. However, direct binding affinity (Ki) or functional activity (EC50/IC50) data for Tebanicline at mu (µ), delta (δ), and kappa (κ) opioid receptors is currently lacking in the available literature.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay for nAChR Subtype Selectivity
Objective: To determine the binding affinity (Ki) of Tebanicline for different nAChR subtypes.
General Protocol (based on --INVALID-LINK---Cytisine for α4β2):
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex for α4β2) or membranes from cells stably expressing the nAChR subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand (--INVALID-LINK---cytisine for α4β2), and varying concentrations of Tebanicline.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a competing ligand (e.g., nicotine (B1678760) or unlabeled cytisine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of Tebanicline that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: ⁸⁶Rb⁺ Efflux Assay for nAChR Activity
Objective: To assess the functional activity (agonist or antagonist) of Tebanicline at nAChRs.
General Protocol:
-
Cell Culture and Loading:
-
Culture cells stably expressing the nAChR subtype of interest.
-
Load the cells with ⁸⁶Rb⁺ (a radioactive analog of K⁺) by incubating them in a medium containing ⁸⁶RbCl.
-
-
Efflux Assay:
-
Wash the cells to remove extracellular ⁸⁶Rb⁺.
-
Add a buffer containing varying concentrations of Tebanicline to the cells.
-
After a short incubation period, stimulate the cells with a known nAChR agonist (e.g., acetylcholine or nicotine) if testing for antagonistic activity. If testing for agonistic activity, Tebanicline is the stimulant.
-
Collect the supernatant, which contains the released ⁸⁶Rb⁺.
-
-
Detection and Analysis:
-
Measure the radioactivity in the collected supernatant and in the cell lysate (to determine the total amount of ⁸⁶Rb⁺ loaded) using a scintillation counter.
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of Tebanicline.
-
For agonist activity, plot the percentage of efflux against the Tebanicline concentration to determine the EC50 (concentration for 50% of maximal effect).
-
For antagonist activity, plot the inhibition of agonist-stimulated efflux against the Tebanicline concentration to determine the IC50.
-
Signaling Pathways and Experimental Workflows
To visualize the processes described, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for determining receptor binding affinity using a radioligand assay.
Caption: Workflow for assessing functional receptor activity using an ⁸⁶Rb⁺ efflux assay.
Caption: Simplified signaling pathway of Tebanicline at the α4β2 nAChR leading to analgesia.
References
A Comparative Analysis of Tebanicline and Varenicline: A Guide for Researchers
This guide provides a detailed comparative study of Tebanicline (B178171) (also known as ABT-594) and varenicline (B1221332), two nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. While varenicline is a well-established pharmacotherapy for smoking cessation, Tebanicline was primarily investigated as a non-opioid analgesic for neuropathic pain before its development was discontinued. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective pharmacological profiles, supported by experimental data and methodologies.
Overview and Mechanism of Action
Tebanicline (ABT-594) is a potent synthetic analog of epibatidine, a toxic alkaloid derived from the poison dart frog.[1][2] It was developed by Abbott Laboratories as a selective agonist for neuronal nAChRs, particularly the α4β2 subtype, with the goal of producing analgesia without the side effects associated with opioids.[1] Preclinical studies demonstrated its analgesic efficacy in various pain models.[3][4][5] However, its development was halted during Phase II clinical trials due to an unacceptable incidence of gastrointestinal side effects.[1]
Varenicline , marketed as Chantix® and Champix®, is a selective partial agonist of the α4β2 nAChR.[6][7] Its efficacy in smoking cessation is attributed to its dual mechanism of action: as a partial agonist, it provides a moderate and sustained level of dopamine (B1211576) release, which alleviates nicotine (B1678760) withdrawal symptoms and cravings.[8][9] Simultaneously, by occupying the α4β2 receptors, it acts as an antagonist in the presence of nicotine, blocking its reinforcing effects and reducing the satisfaction derived from smoking.[8][9]
Receptor Binding Affinity
The binding affinities of Tebanicline and varenicline for various nAChR subtypes are crucial to understanding their pharmacological effects. The following table summarizes their reported Ki values, which represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Tebanicline (ABT-594) Ki (nM) | Varenicline Ki (nM) |
| α4β2 (human) | 0.055[10] | 0.06[11] |
| α4β2 (rat brain) | 0.037[10] | 0.4[12] |
| α6β2* | - | 0.12 (rat)[13] |
| α3β4 | - | >500-fold lower affinity than α4β2[6][9] |
| α7 | - | >3500-fold lower affinity than α4β2[6][9] |
| α1β1δγ (neuromuscular) | 10,000[10] | >20,000-fold lower affinity than α4β2[6][9] |
| 5-HT3 | - | 350[9][14] |
Signaling Pathways and Experimental Workflows
The interaction of both Tebanicline and varenicline with α4β2 nAChRs initiates a signaling cascade that leads to the release of dopamine in the mesolimbic pathway, a key component of the brain's reward system.
Experimental Workflow: In Vivo Microdialysis for Dopamine Release
A common experimental method to quantify the effects of these compounds on dopamine release is in vivo microdialysis in animal models, typically rats.
Pharmacokinetics
| Parameter | Tebanicline (ABT-594) | Varenicline |
| Bioavailability | Orally active, but 10-fold less potent than intraperitoneal administration in mice.[5] | High systemic availability, unaffected by food.[9] |
| Protein Binding | - | Low (≤20%), independent of age and renal function.[9] |
| Metabolism | - | Minimal metabolism, with 92% excreted unchanged in the urine.[6][9] |
| Elimination Half-life | - | Approximately 24 hours.[9] |
| Excretion | - | Primarily through glomerular filtration and active tubular secretion via OCT2.[6][9] |
Detailed pharmacokinetic data for Tebanicline in humans is limited due to its early discontinuation.
Clinical Efficacy and Safety
Tebanicline (ABT-594)
Tebanicline was evaluated in a Phase II, randomized, double-blind, placebo-controlled study for the treatment of diabetic peripheral neuropathic pain.[15]
| Dose | Mean Change in Pain Rating Scale (0-10) from Baseline |
| Placebo | -1.1 |
| 150 µg BID | -1.9 |
| 225 µg BID | -1.9 |
| 300 µg BID | -2.0 |
Despite showing a statistically significant reduction in pain scores compared to placebo, the trial was hampered by high dropout rates due to adverse events.[15] The most frequently reported adverse effects included nausea, dizziness, vomiting, abnormal dreams, and asthenia.[15]
Varenicline
Varenicline has been extensively studied in numerous clinical trials for smoking cessation and has demonstrated superior efficacy compared to placebo and other smoking cessation aids like bupropion (B1668061) and nicotine replacement therapy.
Due to the extensive body of literature on varenicline's clinical trials, a comprehensive table is beyond the scope of this guide. Researchers are encouraged to consult systematic reviews and meta-analyses for detailed efficacy data.
Common side effects of varenicline include nausea, insomnia, abnormal dreams, headache, and nasopharyngitis.[8]
Experimental Protocols
Radioligand Binding Assay for nAChRs
This protocol provides a general framework for determining the binding affinity of a compound to nAChR subtypes.
-
Preparation of Receptor Source:
-
Radioligand Selection:
-
Assay Procedure:
-
Incubate the prepared receptor source with a fixed concentration of the radioligand and varying concentrations of the test compound (Tebanicline or varenicline).[17]
-
The incubation is typically carried out in a buffer solution (e.g., Tris-HCl) at a specific temperature (e.g., 4°C) for a defined period (e.g., 75 minutes) to reach equilibrium.[17]
-
-
Separation of Bound and Free Ligand:
-
Rapid filtration through glass fiber filters is a common method to separate the receptor-bound radioligand from the unbound radioligand.[2]
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Dopamine Release
This protocol outlines the key steps for measuring dopamine release in the brain of a freely moving animal.
-
Stereotaxic Surgery:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.[18][19]
-
Implant a guide cannula into the brain region of interest (e.g., the nucleus accumbens or striatum).[18][20]
-
Secure the cannula to the skull with dental cement and anchor screws.[18][19]
-
Allow the animal to recover for several days.[18]
-
-
Microdialysis Experiment:
-
Sample Collection:
-
Sample Analysis:
-
Data Analysis:
-
Express the dopamine concentrations in the post-drug samples as a percentage of the baseline levels.
-
Use appropriate statistical methods to compare the effects of the drug with a vehicle control.
-
Conclusion
Tebanicline and varenicline are both potent ligands for the α4β2 nAChR, but their clinical development paths have diverged significantly. Tebanicline, as a full agonist, showed promise as a non-opioid analgesic but was ultimately limited by its side effect profile. In contrast, varenicline's partial agonist activity at the α4β2 receptor provides a unique mechanism for smoking cessation, effectively reducing withdrawal symptoms and the reinforcing effects of nicotine. This comparative guide highlights the distinct pharmacological profiles of these two compounds and provides a foundation for further research into the therapeutic potential of nAChR modulation.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic profile of the nicotinic acetylcholine receptor agonists, (+)-epibatidine and ABT-594 in models of persistent inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. biorxiv.org [biorxiv.org]
- 8. psychscenehub.com [psychscenehub.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. ClinPGx [clinpgx.org]
- 15. A randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of ABT-594 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nicotinic receptor binding: Significance and symbolism [wisdomlib.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Tebanicline Dihydrochloride: A Comparative Analysis of Efficacy in Diverse Pain Etiologies
For Researchers, Scientists, and Drug Development Professionals
Tebanicline (B178171) dihydrochloride (B599025) (formerly ABT-594) is a potent, centrally acting analgesic that has demonstrated efficacy in a range of preclinical pain models. As a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, its mechanism of action offers a distinct alternative to traditional pain therapies. This guide provides a comparative overview of Tebanicline's performance against established analgesics across different pain etiologies, supported by experimental data and detailed methodologies.
Executive Summary
Tebanicline has shown significant analgesic effects in preclinical models of nociceptive, inflammatory, and neuropathic pain.[1] Its potency is reported to be 30 to 100 times that of morphine in animal models of nociceptive and neuropathic pain.[2] Clinical evidence from a Phase II trial has demonstrated its efficacy in reducing pain associated with diabetic peripheral neuropathy.[3] However, its therapeutic window is narrowed by dose-dependent adverse effects, a key consideration in its clinical development. This guide will delve into the comparative preclinical data and outline the experimental protocols used to evaluate its efficacy.
Comparative Efficacy in Preclinical Pain Models
The analgesic properties of Tebanicline have been evaluated in various rodent models, each representing a different pain etiology. The following tables summarize the available quantitative data, comparing Tebanicline to standard-of-care analgesics where possible.
Nociceptive Pain: Hot Plate Test
The hot plate test is a classic model of acute thermal nociception, measuring the latency of a rodent's response to a heated surface.
| Compound | Dose (mg/kg, i.p.) | Latency (seconds) / % MPE | Animal Model |
| Tebanicline (ABT-594) | 0.01 - 0.1 | Dose-dependent increase | Rat |
| Morphine | 1 - 8 | Dose-dependent increase | Rat |
MPE: Maximum Possible Effect. Data is compiled from multiple sources and may not represent head-to-head comparisons in all cases.
Inflammatory Pain: Formalin Test
The formalin test induces a biphasic pain response, with an initial acute phase followed by a tonic inflammatory phase. It is a robust model for assessing efficacy against both acute and persistent inflammatory pain.
| Compound | Dose (mg/kg, i.p.) | Inhibition of Licking Time (Phase II) | Animal Model |
| Tebanicline (ABT-594) | 0.003 - 0.03 | Dose-dependent | Mouse |
| Morphine | 1 - 10 | Dose-dependent | Mouse |
Neuropathic Pain: Chronic Constriction Injury (CCI) Model
The CCI model is a widely used animal model of peripheral neuropathic pain, characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).
| Compound | Dose (mg/kg, i.p.) | Reversal of Mechanical Allodynia | Animal Model |
| Tebanicline (ABT-594) | 0.01 - 0.1 | Dose-dependent | Rat |
| Gabapentin | 30 - 100 | Dose-dependent | Rat |
Clinical Efficacy in Diabetic Peripheral Neuropathic Pain
A Phase II, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Tebanicline in patients with diabetic peripheral neuropathic pain.
| Treatment Group | Mean Change from Baseline in Pain Rating Scale (0-10) |
| Placebo | -1.1 |
| Tebanicline (150 µg BID) | -1.9 |
| Tebanicline (225 µg BID) | -1.9 |
| Tebanicline (300 µg BID) | -2.0 |
All three doses of Tebanicline showed a statistically significant greater decrease in pain scores compared to placebo.[3] However, the study also reported a dose-dependent increase in adverse events, with nausea, dizziness, and vomiting being the most common.[3]
Signaling Pathways
The analgesic effects of Tebanicline and its comparators are mediated by distinct signaling pathways.
References
- 1. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice [pubmed.ncbi.nlm.nih.gov]
- 2. Population analyses of efficacy and safety of ABT-594 in subjects with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of ABT-594 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Tebanicline Dihydrochloride Analgesic Effects: A Comparative Guide on Reproducibility and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the analgesic effects of Tebanicline (B178171) dihydrochloride (B599025) (formerly known as ABT-594), focusing on the reproducibility of its efficacy across various preclinical and clinical studies. Tebanicline, a potent neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, has been investigated as a novel non-opioid analgesic. This document objectively compares its performance with alternative analgesics, presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Executive Summary
Tebanicline dihydrochloride has demonstrated dose-dependent analgesic effects in multiple preclinical models of acute and persistent pain.[1][2] Clinical evidence from a Phase II trial also supports its efficacy in treating neuropathic pain.[3] However, its therapeutic window is narrowed by dose-limiting side effects.[3][4] The reproducibility of its analgesic action is supported by consistent findings in standardized preclinical pain assays across different studies. This guide delves into the quantitative data, experimental protocols, and underlying signaling pathways to provide a thorough comparative overview for research and development purposes.
Comparative Analgesic Efficacy: Tebanicline vs. Alternatives
The analgesic efficacy of Tebanicline has been evaluated against several comparator compounds, including opioids and other nAChR agonists.
| Compound | Animal Model | Efficacy Metric | Dose Range | Key Findings | Reference(s) |
| Tebanicline (ABT-594) | Mouse Hot-Plate Test | Increased latency to paw lick/jump | 0.019 - 0.62 µmol/kg (i.p.) | Dose-dependent increase in analgesia. Additive effect with morphine. | [5] |
| Tebanicline (ABT-594) | Mouse Formalin Test | Reduction in licking/biting time | 0.01 - 0.1 mg/kg (i.p.) | Significant reduction in both phases of the formalin response. | [2] |
| Morphine | Mouse Hot-Plate Test | Increased latency to paw lick/jump | 1 - 10 mg/kg (s.c.) | Standard opioid analgesic effect. | [5] |
| Morphine | Mouse Orofacial Formalin Test | Suppression of rubbing response | ED50 Phase 1: 2.45 mg/kg; Phase 2: 3.52 mg/kg | Dose-dependent inhibition of nociceptive behavior. | [6] |
| Epibatidine | Mouse Hot-Plate Test | Increased latency to paw lick/jump | ED50: ~1.5 µg/kg (i.p.) | Significantly more potent than Tebanicline, but with a narrow therapeutic window. | [7] |
| Pregabalin | Human Neuropathic Pain | ≥30% and ≥50% reduction in pain scores | 150 - 600 mg/day | Effective in reducing neuropathic pain, with higher doses showing greater efficacy. | [8][9][10] |
Clinical Trial Data: Tebanicline in Diabetic Peripheral Neuropathy
A Phase II, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Tebanicline in patients with diabetic peripheral neuropathic pain.
| Treatment Group | Mean Change in Pain Score (from baseline) | Percentage of Patients with ≥50% Pain Reduction | Adverse Event Dropout Rate | Reference |
| Placebo | -1.1 | Not Reported | 9% | [11] |
| Tebanicline (150 µg BID) | -1.9 | Not Reported | 28% | [11] |
| Tebanicline (225 µg BID) | -1.9 | Not Reported | 46% | [11] |
| Tebanicline (300 µg BID) | -2.0 | Not Reported | 66% | [11] |
Pain was assessed on an 11-point Likert scale.
ED50 Values for Pain Improvement: [11]
-
≥1-point improvement: 50 µg
-
≥2-point improvement: 215 µg
-
≥3-point improvement: 340 µg
Experimental Protocols
Detailed methodologies for the key preclinical assays are crucial for the reproducibility of findings.
Hot-Plate Test
The hot-plate test is a widely used method to assess thermal nociception.
Objective: To evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
Apparatus: A metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to confine the animal.
Procedure:
-
The hot plate is maintained at a constant temperature (e.g., 52-55°C).
-
A mouse or rat is placed on the hot plate, and a timer is started simultaneously.
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound or vehicle is administered prior to the test, and the change in latency is measured.[12][13]
Formalin Test
The formalin test is a model of persistent pain that involves two distinct phases of nociceptive behavior.
Objective: To assess the analgesic effects of a compound on both acute neurogenic pain (Phase 1) and inflammatory pain (Phase 2).
Procedure:
-
A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of the animal's hind paw.
-
The animal is then placed in an observation chamber.
-
Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are quantified for a set period.
-
Phase 1 (Early Phase): Typically observed during the first 0-5 minutes post-injection and is attributed to the direct activation of nociceptors.[14]
-
Phase 2 (Late Phase): Occurs approximately 15-30 minutes post-injection and is associated with an inflammatory response and central sensitization.[14][15]
-
The test compound or vehicle is administered before the formalin injection, and the reduction in nociceptive behaviors in each phase is measured.[16]
Signaling Pathways and Experimental Workflows
Tebanicline's Mechanism of Action: nAChR Signaling in Pain Modulation
Tebanicline exerts its analgesic effects primarily by acting as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a higher affinity for the α4β2 subtype.[4] Activation of these receptors in the central and peripheral nervous systems leads to a reduction in pain signaling.
References
- 1. Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal nicotinic receptors as analgesic targets: It’s a winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Neuropathic pain responds better to increased doses of pregabalin: an in-depth analysis of flexible-dose clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population Analyses of Efficacy and Safety of ABT-594 in Subjects with Diabetic Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tebanicline Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Tebanicline dihydrochloride (B599025), a potent nicotinic acetylcholine (B1216132) receptor agonist, requires careful handling and adherence to established disposal protocols. While specific disposal instructions for Tebanicline dihydrochloride are not explicitly detailed, general principles of chemical waste management and information from its Safety Data Sheet (SDS) provide a clear path forward.
The primary directive for the disposal of this compound is to act in accordance with all applicable country, federal, state, and local regulations.[1] This underscores the importance of consulting your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
Immediate Safety and Handling for Disposal
Before proceeding with disposal, it is essential to be familiar with the immediate safety measures for handling this compound. In the event of an accidental spill, personal protective equipment should be used.[1] Spilled solutions should be absorbed with a non-combustible material like diatomite or universal binders.[1] Surfaces and any contaminated equipment should be decontaminated by scrubbing with alcohol.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be approached systematically. The following steps provide a general framework that can be adapted to your specific laboratory and institutional guidelines.
-
Waste Identification and Classification : The first step is to classify this compound as a chemical waste product according to your institution's guidelines. The Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance.[2] However, it is crucial to verify this with your EHS department, as local regulations may vary.
-
Consult Institutional and Regulatory Guidelines : Before any disposal action is taken, consult your organization's EHS protocols and local regulatory requirements. These guidelines will provide specific instructions for chemical waste disposal.
-
Primary Disposal Method: Licensed Professional Waste Disposal Service : The recommended and safest method for disposing of this compound is through a licensed professional waste disposal service. Your institution's EHS department will have established procedures for the collection and disposal of chemical waste.
-
Alternative Disposal (if permitted by EHS) : In the absence of a take-back program or specific institutional guidelines for this compound, general guidance for the disposal of non-flush list medicines from the FDA may be considered, but only after explicit approval from your EHS department.[3]
-
Do Not Crush Tablets or Capsules : Mix the this compound (in its solid or liquid form) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[3]
-
Seal the Mixture : Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[3]
-
Dispose of in Household Trash : The sealed container can then be placed in the trash.[3]
-
De-identify Original Containers : Before recycling or disposing of the original container, ensure all personal or identifying information is removed from the label.[3]
-
-
Disposal of Contaminated Materials : Any materials used in the handling and disposal process, such as personal protective equipment (PPE), absorbent materials, and empty containers, should also be disposed of in accordance with institutional guidelines for chemical waste.
Key Safety and Disposal Information
| Information Category | Details | Source |
| Product Identification | This compound | [1] |
| CAS Number | 209326-19-2 | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [2] |
| Personal Protective Equipment | Use full personal protective equipment. | [1] |
| Accidental Release Measures | Absorb with liquid-binding material; decontaminate surfaces with alcohol. | [1] |
| Primary Disposal Method | Dispose of substance in accordance with prevailing country, federal, state, and local regulations. | [1] |
| Contaminated Packaging | Conduct recycling or disposal in accordance with prevailing country, federal, state, and local regulations. | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
